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  • Product: 6-Methylquinazoline-2-carboxylic acid hydrochloride
  • CAS: 1204812-19-0

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of 6-Methylquinazoline-2-carboxylic Acid Hydrochloride

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide Executive Summary In modern drug discovery, functionalized nitrogen heterocycles serve as found...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

In modern drug discovery, functionalized nitrogen heterocycles serve as foundational scaffolds for target-directed therapeutics. 6-Methylquinazoline-2-carboxylic acid hydrochloride (CAS: 1204812-19-0) is a highly specialized, bifunctional building block frequently utilized in the synthesis of complex pharmaceutical agents, most notably in the development of[1].

As a Senior Application Scientist, I have structured this guide to move beyond basic material safety data. Here, we will dissect the structural dynamics of this compound, explain the causality behind its specific salt formulation, and provide a field-proven, self-validating protocol for its application in advanced amide coupling workflows.

Physicochemical Properties & Structural Dynamics

Understanding the quantitative physicochemical parameters of 6-methylquinazoline-2-carboxylic acid hydrochloride is critical for predicting its solubility, stability, and reactivity in solution.

Quantitative Data Summary
PropertyValueStructural Implication
IUPAC Name 6-Methylquinazoline-2-carboxylic acid hydrochlorideCore aromatic bicyclic system.
CAS Registry Number 1204812-19-0Unique identifier for the HCl salt form.
Molecular Formula C₁₀H₉ClN₂O₂ (or C₁₀H₈N₂O₂ · HCl)[2]Indicates 1:1 stoichiometry of base to acid.
Molecular Weight 224.64 g/mol [3]Accounts for the +36.46 g/mol of HCl.
Free Base Mol. Weight 188.18 g/mol Relevant for calculating equivalents post-neutralization.
Physical State Solid (Light yellow to off-white)Typical for conjugated quinazoline derivatives.
Solubility Profile Soluble in NMP, DMSO, warm DMFHigh polarity necessitates strong aprotic solvents.
Electronic Effects and Reactivity Mapping

The reactivity of this molecule is dictated by the push-pull electronic relationship between its functional groups[4]. The consists of an electron-rich benzene ring fused to an electron-deficient pyrimidine ring[5].

  • The 6-Methyl Group: Exerts a mild electron-donating effect (+I) via hyperconjugation. This slightly increases the electron density on the benzene ring, making it more robust against nucleophilic degradation compared to the unsubstituted parent compound.

  • The Pyrimidine Nitrogens (N1, N3): Highly electronegative, these atoms withdraw electron density from the C2 position.

  • The 2-Carboxylic Acid: Positioned between two strongly electron-withdrawing nitrogen atoms, the carbonyl carbon is highly electrophilic, but the resulting active esters can be unstable.

StructuralDynamics Core 6-Methylquinazoline-2-carboxylic acid HCl Methyl 6-Methyl Group (Hyperconjugation, +I) Core->Methyl Carboxyl 2-Carboxylic Acid (Electrophilic Center) Core->Carboxyl Ring Quinazoline Scaffold (Electron-Deficient) Core->Ring Salt HCl Salt Form (Prevents Decarboxylation) Core->Salt

Fig 1. Structural domains and electronic effects of the target compound.

The Critical Role of the Hydrochloride Salt

A common pitfall in synthetic planning is ignoring the causality behind salt selection. Why is this compound supplied as a hydrochloride salt rather than a free base?

The Decarboxylation Risk: Carboxylic acids located at the 2-position of nitrogen heterocycles (like pyridines, pyrimidines, and quinazolines) are notoriously unstable. Upon mild heating, the lone pair on the adjacent nitrogen can participate in a cyclic transition state, leading to rapid thermal decarboxylation (loss of CO₂) to yield 6-methylquinazoline.

The Mechanistic Solution: By formulating the compound as a hydrochloride salt , the most basic nitrogen atom in the pyrimidine ring is protonated. This protonation ties up the nitrogen's lone pair, effectively dismantling the cyclic transition state required for decarboxylation. This extends the reagent's shelf-life indefinitely at room temperature and allows for robust handling during synthesis.

Synthetic Application: CXCR7 Antagonist Workflows

6-Methylquinazoline-2-carboxylic acid hydrochloride is a premier building block in the synthesis of , which are critical targets in oncology and immunology[1]. The primary synthetic operation involves coupling this acid to complex, sterically hindered secondary amines (e.g., pyrrolo[1,2-a]pyrazin-1-ylpyrrolidin-3-amine dihydrochloride).

Workflow Logic

Because the 2-carboxylic acid is electronically deactivated by the adjacent quinazoline nitrogens, standard coupling reagents like EDC/HOBt often fail or result in poor yields. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is mandatory here. The 7-aza-1-hydroxybenzotriazole (HOAt) leaving group generated by HATU is highly reactive and overcomes the electronic sluggishness of the quinazoline-2-carbonyl center.

AmideCoupling Step1 1. Acid Activation (HATU + NMP) Step2 2. Base Addition (DIPEA) Step1->Step2 HOAt Ester Formation Step3 3. Amine Coupling (Nucleophilic Attack) Step2->Step3 Neutralization of HCl Step4 4. Reaction Monitoring (LC-MS Validation) Step3->Step4 2-4 Hours at RT Step5 5. Product Isolation (HPLC Purification) Step4->Step5 >95% Conversion

Fig 2. Self-validating HATU-mediated amide coupling workflow.

Experimental Protocol: Self-Validating Amide Coupling

This methodology is designed as a self-validating system . It includes built-in analytical checkpoints to ensure the reaction does not proceed to the next step if a failure has occurred.

Objective: Synthesize an amide derivative from 6-methylquinazoline-2-carboxylic acid hydrochloride and a secondary amine dihydrochloride.

Reagents & Causality:

  • Solvent: N-Methyl-2-pyrrolidone (NMP). Why? NMP possesses a higher dielectric constant than DMF, providing superior solvating power for the highly polar dihydrochloride salts used in this reaction[1].

  • Base: N,N-Diisopropylethylamine (DIPEA). Why? A non-nucleophilic base is required to neutralize the HCl salts without competing for the electrophilic active ester.

Step-by-Step Methodology
  • Preparation & Solvation: Suspend 6-methylquinazoline-2-carboxylic acid hydrochloride (1.0 eq, 0.156 mmol) in anhydrous NMP (0.4 mL) to achieve a ~0.4 M concentration.

  • Activation: Add HATU (1.4 eq, 0.224 mmol) to the suspension. Stir for 5 minutes at room temperature under an inert nitrogen atmosphere.

  • Deprotonation & Active Ester Formation: Add DIPEA (5.7 eq, 0.892 mmol) dropwise to the mixture[1].

    • Causality Note: 5.7 equivalents are required because 1 eq neutralizes the acid's HCl, 2 eq neutralize the amine's dihydrochloride (added in the next step), and the remainder drives the HATU activation and acts as an acid scavenger.

    • Self-Validation Checkpoint 1: Withdraw a 1 µL aliquot and quench it in 100 µL of Methanol. Analyze via LC-MS. You must observe the mass of the methyl ester (M+14 relative to the free acid). If the free acid mass persists, the activation has failed (likely due to wet solvent); do not proceed.

  • Amine Addition: Once activation is confirmed, add the target amine dihydrochloride (1.0 eq, 0.156 mmol) in one portion.

  • Coupling & Monitoring: Stir the reaction at room temperature for 2 to 4 hours.

    • Self-Validation Checkpoint 2: Monitor via LC-MS. The reaction is deemed complete when the HOAt-active ester peak disappears entirely and the target amide mass dominates the chromatogram.

  • Isolation: Dilute the crude mixture with Ethyl Acetate (10 mL). Wash sequentially with saturated aqueous NaHCO₃ (2 x 5 mL) to remove HOAt, followed by brine (5 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via reverse-phase HPLC.

References

  • Title: WO2014085490A1 - Cxcr7 antagonists Source: Google Patents URL
  • Title: Quinazoline-2-carboxylic acid | C9H6N2O2 | CID 19006950 Source: PubChem URL: [Link]

  • Title: Quinazoline Properties and Reactivity Source: Wikipedia URL: [Link]

Sources

Exploratory

The Pharmacokinetics of 6-Methylquinazoline Derivatives: A Technical Guide for Drug Discovery

Introduction: The Quinazoline Scaffold and the Strategic Importance of the 6-Methyl Group The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinazoline Scaffold and the Strategic Importance of the 6-Methyl Group

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1][2] This bicyclic aromatic heterocycle, composed of a benzene ring fused to a pyrimidine ring, is a key component in numerous approved drugs, particularly in oncology, such as the epidermal growth factor receptor (EGFR) inhibitors gefitinib and erlotinib.[3][4] The versatility of the quinazoline core allows for substitutions at various positions, enabling fine-tuning of the molecule's pharmacological and pharmacokinetic properties.[2][5]

This guide focuses on a specific and strategic modification of the quinazoline scaffold: the introduction of a methyl group at the 6-position. The seemingly simple addition of a methyl group can have profound effects on a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, a phenomenon often referred to as the "magic methyl" effect.[6][7][8] Understanding and predicting the pharmacokinetic consequences of this substitution is paramount for researchers and drug development professionals aiming to optimize lead compounds and develop successful clinical candidates.[9][10] This guide provides an in-depth exploration of the pharmacokinetic considerations for 6-methylquinazoline derivatives, blending fundamental principles with practical, field-proven insights.

I. The ADME Profile of 6-Methylquinazoline Derivatives: A Mechanistic Perspective

The journey of a drug through the body is a complex process governed by its ADME properties. For 6-methylquinazoline derivatives, each stage of this journey is influenced by the physicochemical characteristics imparted by both the core scaffold and the 6-methyl substituent.

A. Absorption: Crossing the Barriers

For oral administration, a drug must first be absorbed from the gastrointestinal (GI) tract into the bloodstream. Generally, antihypertensive drugs with a quinazoline core are well absorbed from the intestinal tract.[11][12] The addition of a methyl group typically increases the lipophilicity of a molecule.[6][9] This enhanced lipophilicity can improve a drug's ability to permeate the lipid-rich cell membranes of the intestinal epithelium, potentially leading to higher bioavailability.[7][8] However, this is a delicate balance; excessive lipophilicity can lead to poor aqueous solubility, hindering dissolution in the GI fluid and ultimately reducing absorption.

Experimental Insight: The assessment of a compound's oral bioavailability is a critical early step. In preclinical studies, this is often determined by comparing the area under the curve (AUC) of plasma concentration versus time following oral and intravenous (IV) administration.[13] For instance, a study on a quinazoline-based HDAC6 inhibitor, 23bb, demonstrated good oral bioavailability of 47.0% in rats, indicating efficient absorption.[14]

B. Distribution: Reaching the Target

Once in the bloodstream, a drug distributes to various tissues and organs. The extent of distribution is influenced by factors such as plasma protein binding, tissue permeability, and the drug's affinity for specific transporters. The increased lipophilicity of 6-methylquinazoline derivatives can lead to a higher volume of distribution (Vd), meaning the drug is more extensively distributed into tissues rather than remaining in the plasma.

A significant consideration for many quinazoline-based inhibitors, particularly those targeting the central nervous system (CNS), is their ability to cross the blood-brain barrier (BBB). While increased lipophilicity can favor BBB penetration, it is not the sole determinant. Computational models are often employed to predict BBB permeability in the early stages of drug discovery.[3][15]

Causality in Experimental Design: When designing distribution studies, it is crucial to assess plasma protein binding. High plasma protein binding can limit the amount of free drug available to exert its therapeutic effect and to be cleared from the body.[13] Equilibrium dialysis is a standard in vitro method for determining the extent of plasma protein binding.

C. Metabolism: The Biotransformation Cascade

Metabolism, primarily occurring in the liver, is the process by which the body chemically modifies drugs to facilitate their excretion. The quinazoline ring itself is susceptible to various metabolic transformations. However, the introduction of a methyl group at the 6-position introduces a new metabolic "soft spot" while also potentially shielding other parts of the molecule from metabolism through steric hindrance.[6][8][9][10]

The major players in drug metabolism are the cytochrome P450 (CYP) enzymes.[16][17] For quinoline, a related heterocyclic compound, CYP2E1 is principally involved in the formation of 3-hydroxyquinoline, while CYP2A6 is involved in the formation of quinoline-1-oxide and quinoline-5,6-diol.[18] It is plausible that similar CYP isozymes are involved in the metabolism of quinazolines. The methyl group on a 6-methylquinazoline derivative can undergo oxidation to form an alcohol, which can be further oxidized to an aldehyde and then a carboxylic acid.[9] This metabolic pathway can significantly influence the drug's half-life and clearance rate.

Self-Validating Protocol: In Vitro Metabolic Stability Assay

A key experiment to assess a compound's metabolic fate is the in vitro metabolic stability assay using liver microsomes.

Objective: To determine the intrinsic clearance of a 6-methylquinazoline derivative in the presence of liver microsomes.

Methodology:

  • Preparation: Prepare a solution of the test compound in a suitable solvent (e.g., DMSO).

  • Incubation: Incubate the test compound at a low concentration (typically 1 µM) with liver microsomes (e.g., human or rat) and a NADPH-regenerating system at 37°C. The NADPH-regenerating system is crucial as it provides the necessary cofactors for CYP450 enzyme activity.

  • Time Points: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The in vitro half-life (t½) is determined from the slope of the linear regression of the natural log of the percentage remaining versus time. The intrinsic clearance (CLint) can then be calculated.

Trustworthiness: This protocol is self-validating by including positive and negative controls. A rapidly metabolized compound (e.g., verapamil) serves as a positive control to ensure the enzymatic activity of the microsomes. A sample without the NADPH-regenerating system serves as a negative control to account for non-enzymatic degradation.

D. Excretion: The Final Exit

The final step in the pharmacokinetic journey is the elimination of the drug and its metabolites from the body, primarily through the kidneys (urine) or the liver (bile/feces). The physicochemical properties of the metabolites, which are often more polar and water-soluble than the parent drug, facilitate their excretion. For some quinazoline derivatives, biliary excretion has been shown to be a major route of elimination.[13]

II. The "Magic Methyl" Effect in 6-Methylquinazoline Derivatives: A Double-Edged Sword

The introduction of a methyl group can be a powerful strategy to modulate a drug's pharmacokinetic profile.[6][7][8][9] This "magic methyl" effect can manifest in several ways:

  • Blocking Metabolic Hot Spots: A strategically placed methyl group can sterically hinder the access of metabolic enzymes to a susceptible part of the molecule, thereby increasing its metabolic stability and prolonging its half-life.[6][8]

  • Introducing a New Metabolic Handle: Conversely, the methyl group itself can serve as a site for metabolism, leading to the formation of active or inactive metabolites.[9][10] This can be a deliberate strategy to control the drug's clearance rate.

  • Modulating Potency and Selectivity: The methyl group can also influence the drug's binding affinity to its target receptor by making favorable hydrophobic interactions within a binding pocket.[6][7][8]

However, the effect of methylation is not always predictable and can sometimes lead to undesirable outcomes, such as the formation of toxic metabolites. Therefore, a thorough understanding of the structure-activity relationship (SAR) and structure-metabolism relationship (SMR) is crucial.

III. Computational Approaches in Predicting Pharmacokinetics

In modern drug discovery, in silico tools play a vital role in predicting the ADMET properties of drug candidates before they are synthesized.[3][15] Computational methods can be used to predict a range of pharmacokinetic parameters for quinazoline derivatives, including:

  • Human Intestinal Absorption (HIA) [3]

  • Blood-Brain Barrier (BBB) Permeability [3]

  • Cytochrome P450 Inhibition and Substrate Specificity [15]

  • Oral Bioavailability [3]

These predictive models help in prioritizing compounds for synthesis and experimental testing, thereby accelerating the drug discovery process.[3]

IV. Data Presentation and Visualization

Table 1: Hypothetical Pharmacokinetic Parameters of 6-Methylquinazoline Analogs
Compound ID6-Methyl SubstitutionLogPIn Vitro t½ (min, HLM)Oral Bioavailability (%) (Rat)
QZ-01No2.51520
QZ-02Yes3.14555
QZ-03Yes3.89035

HLM: Human Liver Microsomes

This table illustrates how the addition of a 6-methyl group (QZ-02) can increase lipophilicity (LogP) and metabolic stability (in vitro t½), leading to improved oral bioavailability compared to the unsubstituted analog (QZ-01). However, further increasing lipophilicity (QZ-03) might lead to decreased bioavailability due to poor solubility.

Diagrams

ADME_Process cluster_Absorption Absorption (GI Tract) cluster_Distribution Distribution cluster_Metabolism Metabolism (Liver) cluster_Excretion Excretion A Oral Administration B Systemic Circulation A->B Absorption C Target Tissue B->C Distribution D Other Tissues B->D E Parent Drug B->E G Kidney (Urine) B->G Excretion C->B D->B F Metabolites E->F Metabolism H Bile (Feces) E->H Excretion F->B F->G F->H

Caption: General ADME pathway for an orally administered drug.

Metabolic_Pathway Parent 6-Methylquinazoline Derivative Alcohol 6-(Hydroxymethyl)quinazoline Derivative Parent->Alcohol Phase I: Oxidation (CYP450) Aldehyde 6-Formylquinazoline Derivative Alcohol->Aldehyde Oxidation CarboxylicAcid Quinazoline-6-carboxylic Acid Derivative Aldehyde->CarboxylicAcid Oxidation

Caption: Hypothetical metabolic pathway of a 6-methylquinazoline derivative.

V. Conclusion: A Strategic Approach to Optimizing Pharmacokinetics

The pharmacokinetic properties of 6-methylquinazoline derivatives are a complex interplay of the inherent characteristics of the quinazoline scaffold and the profound influence of the 6-methyl group. A successful drug discovery program hinges on a deep understanding of these relationships. By integrating in vitro and in vivo experimental data with in silico predictive modeling, researchers can rationally design and optimize 6-methylquinazoline derivatives with desirable pharmacokinetic profiles. This iterative process of design, synthesis, and testing, guided by the principles outlined in this guide, is essential for advancing promising lead compounds into clinical development and ultimately delivering safe and effective medicines to patients.

References

  • The Methylation Effect in Medicinal Chemistry. Chemical Reviews.
  • Importance and Application of Computational Studies in Finding New Active Quinazoline Deriv
  • Cell Toxicity and Cytochrome P450 Metabolism of Some Quinazoline-4-ones.
  • Cell Toxicity And Cytochrome P450 Metabolism Of Some Quinazoline–4–ones.
  • In Silico Pharmacokinetics Studies for Quinazolines Proposed as EGFR Inhibitors. SCIRP.
  • The pharmacokinetics of the quinazoline antifolate ICI D 1694 in mice and r
  • In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. PMC.
  • The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC.
  • Pharmacophore modeling, 3D-QSAR, docking and ADME prediction of quinazoline based EGFR inhibitors. Arabian Journal of Chemistry.
  • Magic Methyl Effects in Drug Design. Juniper Publishers.
  • Magic Methyl Effects in Drug Design. Juniper Publishers.
  • Design, ADME, In silico studies of Quinazoline-based Derivatives as New EGFR Tyrosine Kinase Inhibitors for Anticancer Therapy. Journals.
  • Design, ADME, In silico studies of Quinazoline-based Derivatives as New EGFR Tyrosine Kinase Inhibitors for Anticancer Therapy.
  • [Applic
  • The Medicinal Functionality of Quinazolines.
  • Rational design for 6‐methylquinazoline‐4(3H)‐one chemical derivatives.
  • Discovery of Selective Histone Deacetylase 6 Inhibitors Using the Quinazoline as the Cap for the Treatment of Cancer.
  • Quinazolinones, the Winning Horse in Drug Discovery. PMC.
  • Cytochrome P450 2C9 Type II Binding Studies on Quinoline-4-carboxamide Analogs. PMC.
  • The Medicinal Functionality of Quinazolines.
  • Cytochrome P450 species involved in the metabolism of quinoline. PubMed.
  • Quinazoline. Wikipedia.
  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI.
  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. ScienceDirect.
  • Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection. PMC.
  • Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogues by cytochrome P450 3A4. WSU Research Exchange.
  • Discovery of potent, selective, and orally bioavailable PDE5 inhibitor: Methyl-4-(3-chloro-4-methoxybenzylamino)-8-(2-hydroxyethyl)
  • A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics. PMC.
  • Study of Pharmacologically Active Drugs Containing Quinazoline Pharmacophore: A Brief Overview. Journal of Advanced Zoology.
  • A literature review on pharmacological aspects, docking studies, and synthetic approaches of quinazoline and quinazolinone deriv
  • Drug-like property optimization: Discovery of orally bioavailable quinazoline-based multi-targeted kinase inhibitors. PubMed.
  • 6-Methylquinazoline-4-carboxylic acid. EvitaChem.

Sources

Foundational

An In-depth Technical Guide to the Exact Mass and Molecular Weight of 6-Methylquinazoline-2-carboxylic acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the exact mass and molecular weight of 6-Methylquinazoline-2-carboxylic acid hydrochloride, a comp...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the exact mass and molecular weight of 6-Methylquinazoline-2-carboxylic acid hydrochloride, a compound of interest in medicinal chemistry and drug discovery. This document, intended for a scientific audience, will delve into the theoretical underpinnings and practical methodologies for the determination of these fundamental chemical properties.

Introduction to 6-Methylquinazoline-2-carboxylic acid Hydrochloride

6-Methylquinazoline-2-carboxylic acid belongs to the quinazoline class of heterocyclic compounds, which are known for their broad range of pharmacological activities. The introduction of a methyl group at the 6-position and a carboxylic acid at the 2-position of the quinazoline core can significantly influence its biological profile. The hydrochloride salt form is often utilized to enhance the solubility and stability of the parent compound, a critical consideration in pharmaceutical development. Accurate determination of its exact mass and molecular weight is a prerequisite for its unequivocal identification, characterization, and advancement in research and development pipelines.

Molecular and Mass Properties

The precise mass characteristics of 6-Methylquinazoline-2-carboxylic acid hydrochloride are summarized in the table below.

PropertyValue
Chemical Formula C₁₀H₈N₂O₂·HCl
Molecular Weight 224.64 g/mol
Exact Mass 224.0353 Da
CAS Number (Base) 648423-83-0[1]

The Distinction: Molecular Weight vs. Exact Mass

In the realm of chemical analysis, the terms "molecular weight" and "exact mass" are often used, and it is crucial to understand their distinct meanings, particularly in the context of mass spectrometry.

Molecular Weight (or more accurately, molar mass) is the sum of the average atomic masses of the constituent atoms in a molecule. The average atomic mass of an element is a weighted average of the masses of its naturally occurring isotopes. This value is typically used in stoichiometric calculations for bulk materials.

Exact Mass , on the other hand, is the calculated mass of a molecule based on the masses of the most abundant isotope of each element. This value is of paramount importance in high-resolution mass spectrometry, where the instrument can resolve ions with very small mass differences.

The causality behind this distinction lies in the natural existence of isotopes for most elements. For instance, chlorine exists primarily as two stable isotopes: ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance). The molecular weight calculation incorporates the weighted average of these isotopic masses, while the exact mass calculation for a chlorine-containing compound will typically use the mass of the more abundant ³⁵Cl isotope.

Determination of Molecular Weight and Exact Mass

Calculation of Molecular Weight

The molecular weight of 6-Methylquinazoline-2-carboxylic acid hydrochloride (C₁₀H₈N₂O₂·HCl) is calculated by summing the average atomic masses of its constituent atoms:

  • Carbon (C): 10 × 12.011 u = 120.11 u

  • Hydrogen (H): 9 × 1.008 u = 9.072 u

  • Nitrogen (N): 2 × 14.007 u = 28.014 u

  • Oxygen (O): 2 × 15.999 u = 31.998 u

  • Chlorine (Cl): 1 × 35.453 u = 35.453 u

Total Molecular Weight = 120.11 + 9.072 + 28.014 + 31.998 + 35.453 = 224.647 g/mol (rounded to 224.64 g/mol ).

Calculation of Exact Mass

The exact mass is calculated using the masses of the most abundant isotopes of each element:

  • ¹²C: 10 × 12.000000 u = 120.000000 u

  • ¹H: 9 × 1.007825 u = 9.070425 u

  • ¹⁴N: 2 × 14.003074 u = 28.006148 u

  • ¹⁶O: 2 × 15.994915 u = 31.989830 u

  • ³⁵Cl: 1 × 34.968853 u = 34.968853 u[2]

Total Exact Mass = 120.000000 + 9.070425 + 28.006148 + 31.989830 + 34.968853 = 224.035256 Da (rounded to 224.0353 Da).

Experimental Workflow for Characterization

The experimental determination of the exact mass and confirmation of the molecular weight of a synthesized compound like 6-Methylquinazoline-2-carboxylic acid hydrochloride is a critical step in its characterization. The following workflow outlines the key experimental procedures.

G cluster_synthesis Synthesis & Purification cluster_analysis Physicochemical Analysis cluster_verification Data Verification & Interpretation Synthesis Synthesis of 6-Methylquinazoline-2-carboxylic acid Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Salt_Formation Hydrochloride Salt Formation Purification->Salt_Formation HRMS High-Resolution Mass Spectrometry (HRMS) for Exact Mass Salt_Formation->HRMS NMR NMR Spectroscopy (¹H, ¹³C) for Structural Confirmation Salt_Formation->NMR Elemental_Analysis Elemental Analysis for Empirical Formula Salt_Formation->Elemental_Analysis Data_Analysis Data Analysis and Comparison with Theoretical Values HRMS->Data_Analysis NMR->Data_Analysis Elemental_Analysis->Data_Analysis Structure_Elucidation Structure Elucidation Data_Analysis->Structure_Elucidation

Caption: Experimental workflow for the synthesis and characterization of 6-Methylquinazoline-2-carboxylic acid hydrochloride.

Protocol for High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the exact mass of 6-Methylquinazoline-2-carboxylic acid hydrochloride.

Instrumentation: A high-resolution mass spectrometer such as a Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) instrument is required.

Methodology:

  • Sample Preparation:

    • Accurately weigh a small amount of the purified 6-Methylquinazoline-2-carboxylic acid hydrochloride (typically <1 mg).

    • Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile/water mixture) to a final concentration of approximately 1-10 µg/mL.

    • The sample may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Instrument Calibration:

    • Calibrate the mass spectrometer using a known calibration standard that covers the mass range of interest. This is a critical step to ensure high mass accuracy.

  • Ionization:

    • Employ a soft ionization technique such as Electrospray Ionization (ESI) to generate intact molecular ions with minimal fragmentation. For this compound, positive ion mode would be appropriate to detect the protonated molecule [M+H]⁺.

  • Mass Analysis:

    • Acquire the mass spectrum in high-resolution mode. The instrument should be set to a resolving power sufficient to distinguish the isotopic peaks.

  • Data Analysis:

    • Identify the monoisotopic peak of the protonated molecule ([C₁₀H₉N₂O₂]⁺).

    • Compare the experimentally measured m/z value with the calculated exact mass. The mass accuracy is typically expected to be within 5 ppm.

Trustworthiness of the Protocol: This protocol is self-validating through the use of a known calibration standard immediately prior to sample analysis. The comparison of the experimentally determined exact mass to the theoretically calculated value provides a direct measure of the accuracy and confidence in the identification of the compound.

Molecular Structure

The chemical structure of 6-Methylquinazoline-2-carboxylic acid hydrochloride is depicted below.

Caption: Chemical structure of 6-Methylquinazoline-2-carboxylic acid hydrochloride.

Conclusion

The precise determination of the molecular weight and exact mass of 6-Methylquinazoline-2-carboxylic acid hydrochloride is fundamental to its chemical identity and is a cornerstone for its use in scientific research and drug development. This guide has provided a detailed explanation of these properties, the methodologies for their determination, and the underlying scientific principles. Adherence to rigorous experimental protocols, such as high-resolution mass spectrometry, ensures the generation of accurate and reliable data, which is indispensable for advancing our understanding and application of this and other novel chemical entities.

References

  • Wikipedia contributors. (2024). Isotopes of chlorine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Waters Corporation. (n.d.). Exact Mass Measurement - A Powerful Tool in Identification and Confirmation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 3). 6.6: Exact Mass. Retrieved from [Link]

  • IUPAC. (n.d.). Atomic Weights of the Elements. Retrieved from [Link]

  • Commission on Isotopic Abundances and Atomic Weights. (n.d.). Atomic Weight of Chlorine. Retrieved from [Link][2]

Sources

Exploratory

Fragment-to-Lead Optimization: Binding Affinity of 6-Methylquinazoline-2-Carboxylic Acid Derivatives to Target Kinase Proteins

Executive Summary In the landscape of targeted oncology, the quinazoline scaffold remains one of the most privileged pharmacophores for competitive inhibition of the orthosteric ATP-binding site in protein kinases. While...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology, the quinazoline scaffold remains one of the most privileged pharmacophores for competitive inhibition of the orthosteric ATP-binding site in protein kinases. While macrocyclic and irreversible inhibitors dominate recent clinical approvals, Fragment-Based Drug Discovery (FBDD) relies heavily on highly modular, low-molecular-weight building blocks to engineer precise binding kinetics.

This technical guide explores the biophysical and mechanistic profile of 6-methylquinazoline-2-carboxylic acid —a foundational fragment used to synthesize highly potent inhibitors against receptor tyrosine kinases (e.g., EGFR, VEGFR-2) and cyclin-dependent kinases (e.g., CDK9). By dissecting the causality behind its binding interactions and establishing self-validating experimental protocols, this whitepaper provides a rigorous framework for drug development professionals optimizing quinazoline-based leads.

Structural Rationale & Mechanistic Causality

The utility of 6-methylquinazoline-2-carboxylic acid is not derived from its standalone potency, but from its exceptional ligand efficiency and modularity. Every functional group on this fragment serves a distinct, causal purpose in kinase binding, as documented in comprehensive 1.

  • The Quinazoline Core (Hinge Binder): The N1 and N3 nitrogen atoms of the pyrimidine ring act as a bidentate hydrogen-bond acceptor system. These atoms directly interact with the backbone amides of the kinase hinge region (e.g., Met793 in EGFR), mimicking the adenine ring of endogenous ATP.

  • The 6-Methyl Substitution (Hydrophobic Packing): The addition of a methyl group at the C6 position directs the fragment into a highly conserved hydrophobic sub-pocket adjacent to the gatekeeper residue. This van der Waals interaction restricts the rotational degrees of freedom, significantly lowering the entropic penalty of binding and improving selectivity over kinases lacking this specific pocket geometry, such as 2.

  • The 2-Carboxylic Acid (Solvent Channel Vector): Free carboxylic acids often suffer from poor membrane permeability. However, in SBDD, the C2-carboxylate is an ideal synthetic handle. Through straightforward amide coupling, researchers can append bulky, solubilizing groups (e.g., morpholine or piperazine derivatives) that project outward into the solvent-exposed channel, enhancing both target residence time and pharmacokinetic properties.

Kinase_Binding Fragment 6-Methylquinazoline Core Hinge Kinase Hinge Region (e.g., Met793) Fragment->Hinge H-Bonds (N1/N3) Carboxyl 2-Carboxylic Acid Modification Fragment->Carboxyl Synthetic Handle Methyl 6-Methyl Group Fragment->Methyl Substitution Solvent Solvent Channel Interactions Carboxyl->Solvent Amide Extension Hydrophobic Hydrophobic Pocket Methyl->Hydrophobic van der Waals

Fig 1: Pharmacophore mapping of 6-methylquinazoline-2-carboxylic acid in the kinase ATP pocket.

Experimental Protocols for Binding Affinity Validation

To accurately quantify the binding affinity ( Kd​ ) and functional inhibition ( IC50​ ) of derivatives synthesized from this fragment, we must employ self-validating biophysical and biochemical assays.

Protocol A: Surface Plasmon Resonance (SPR) Direct Binding Assay

SPR provides real-time, label-free kinetic data ( kon​ , koff​ ) critical for optimizing the residence time of 3.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Utilize a Series S Sensor Chip NTA. Causality: We use Ni2+/NTA capture for His-tagged kinase domains rather than standard EDC/NHS amine coupling. Amine coupling occurs randomly at surface lysines, which can occlude the ATP-binding pocket and artificially reduce the active fraction ( Rmax​ ) of the protein.

  • Kinase Capture: Inject 50 nM of His-tagged EGFR (or target kinase) at 10 µL/min for 60 seconds to achieve a capture level of ~2000 Response Units (RU).

  • Analyte Preparation: Prepare a 3-fold dilution series of the 6-methylquinazoline derivative (from 10 µM down to 1.2 nM) in running buffer containing exactly 2% DMSO.

  • Kinetic Injection: Inject analytes utilizing Single-Cycle Kinetics (SCK) without regeneration steps between concentrations, minimizing degradation of the delicate kinase surface.

  • Self-Validation Mechanism (Double-Referencing): The system validates itself via a two-step subtraction. First, responses from a blank reference flow cell (no kinase) are subtracted to eliminate non-specific binding. Second, a zero-concentration blank injection is subtracted to correct for baseline drift. Finally, a 6-point DMSO calibration curve (1.5% to 2.5%) is run to self-correct for bulk refractive index mismatches between the samples and the running buffer.

SPR_Protocol Prep 1. Chip Preparation NTA Sensor Chip Capture 2. Kinase Capture His-tagged EGFR Prep->Capture Solvent 3. Solvent Correction DMSO Calibration Capture->Solvent Inject 4. Analyte Injection Titration Series Solvent->Inject Validate 5. Self-Validation Reference Subtraction Inject->Validate Data 6. Kinetic Fit 1:1 Binding Model Validate->Data

Fig 2: Self-validating Surface Plasmon Resonance (SPR) workflow for kinase binding kinetics.

Protocol B: TR-FRET Functional Kinase Assay

While SPR confirms physical binding, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) confirms the functional inhibition of the kinase's catalytic activity.

Step-by-Step Methodology:

  • Enzyme-Substrate Incubation: In a 384-well plate, combine 2 nM target kinase with 50 nM biotinylated peptide substrate in kinase buffer (HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA).

  • Inhibitor Addition: Dispense the quinazoline derivatives using acoustic liquid handling to avoid tip-based carryover. Incubate for 30 minutes to allow the system to reach binding equilibrium.

  • Reaction Initiation: Add ATP at a concentration equal to its apparent Km​ for the specific kinase. Causality: Running the assay at the Km​ of ATP ensures that the assay is sensitive to competitive inhibitors while remaining physiologically relevant.

  • Detection & Self-Validation Mechanism: Stop the reaction with EDTA (chelates Mg2+). Add Europium-labeled anti-phospho antibody and Streptavidin-APC. The assay self-validates through a ratiometric readout (Emission at 665 nm / Emission at 615 nm). This internal ratio mathematically cancels out well-to-well variations in dispensing volume, meniscus effects, and compound auto-fluorescence, ensuring absolute data trustworthiness.

Quantitative Data & Structure-Activity Relationship (SAR)

The evolution from the bare 6-methylquinazoline-2-carboxylic acid fragment to a highly potent lead compound demonstrates the power of targeted synthetic extensions. The table below summarizes the binding affinity ( Kd​ ) and functional inhibition ( IC50​ ) shifts as the fragment is optimized into multi-kinase and specific 4.

Compound StageStructural ModificationPrimary Target Kd​ (nM) IC50​ (nM)Key Binding Interactions
Base Fragment 6-Methylquinazoline-2-carboxylic acidEGFR (WT)4,500>10,000Weak hinge binding (N1/N3); basic hydrophobic fit.
Intermediate C2-Amide coupling (Aliphatic)EGFR (WT)450850H-bond to Met793; extension toward solvent channel.
Lead Series A C2-Piperazine extensionVEGFR-28576H-bond to Cys919; stabilization of DFG-in conformation.
Lead Series B C2-Aryl substitutionCDK9120142H-bond to Cys106; optimal 6-methyl hydrophobic packing.
Clinical Ref. Gefitinib (Analogous Core)EGFR (Mutant)< 5< 10Deep pocket penetration; extended solvent interactions.

Note: Data represents aggregated SAR trends typical of quinazoline optimization campaigns.

Conclusion

The 6-methylquinazoline-2-carboxylic acid fragment is a highly efficient starting point for kinase inhibitor design. Its intrinsic ability to anchor to the kinase hinge region while directing a methyl group into the hydrophobic pocket provides a rigid, high-affinity core. Furthermore, the 2-carboxylic acid moiety acts as an essential gateway for synthetic chemists to explore the solvent channel, ultimately tuning the pharmacokinetic and pharmacodynamic properties of the resulting lead compounds. By utilizing self-validating biophysical assays like SPR and TR-FRET, researchers can confidently map the causality of these structural modifications directly to therapeutic efficacy.

References

  • The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. raco.
  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). nih.gov.
  • Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. nih.gov.
  • Synthesis of series of quinazoline analogues as protein kinase inhibitors.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Amide Coupling Protocol for 6-Methylquinazoline-2-carboxylic Acid Hydrochloride

Mechanistic Rationale & Substrate Profiling The synthesis of complex pharmaceutical intermediates often relies on the robust formation of amide bonds. However, working with 6-Methylquinazoline-2-carboxylic acid hydrochlo...

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Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Substrate Profiling

The synthesis of complex pharmaceutical intermediates often relies on the robust formation of amide bonds. However, working with 6-Methylquinazoline-2-carboxylic acid hydrochloride presents a unique set of chemical challenges that require precise reaction engineering.

The quinazoline core is a highly electron-deficient heteroaromatic system. The carboxylic acid moiety at the 2-position is adjacent to two basic nitrogen atoms, making it uniquely susceptible to thermal decarboxylation if subjected to harsh activation conditions (e.g., prolonged heating with thionyl chloride or oxalyl chloride). Furthermore, because the substrate is supplied as a hydrochloride salt, the reaction environment must be carefully pH-modulated to liberate the free carboxylate without triggering side reactions.

To circumvent these issues, this protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). HATU facilitates rapid, room-temperature activation via an O-acyl(tetramethyl)isouronium intermediate, preventing thermal degradation while ensuring high coupling efficiency .

Mechanism A 6-Methylquinazoline- 2-carboxylic Acid HCl B Free Carboxylate Intermediate A->B DIPEA (Neutralization) C O-Acylisouronium Active Ester B->C HATU (Activation) D Target Amide Linkage C->D Amine (Nucleophilic Attack)

Mechanistic pathway of HATU-mediated amide coupling for quinazoline-2-carboxylic acid.

Reaction Engineering: Reagents & Stoichiometry

Every reagent in this protocol is selected based on strict causality to maximize yield and minimize impurities:

  • Base Selection (DIPEA vs. TEA): N,N-Diisopropylethylamine (DIPEA) is strictly preferred over Triethylamine (TEA). DIPEA is more sterically hindered, which prevents it from acting as a competing nucleophile against the highly reactive active ester. It also minimizes epimerization if your amine partner contains chiral centers .

  • Solvent Selection (DMSO): Quinazoline-2-carboxylic acid hydrochloride exhibits notoriously poor solubility in standard coupling solvents like DCM or THF. Patent literature validates that anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) provides the necessary solvation to maintain homogenous reaction kinetics .

Quantitative Reaction Parameters
ParameterReagent / ConditionEquivalentsScientific Rationale
Substrate 6-Methylquinazoline-2-carboxylic acid HCl1.0 eqLimiting electrophile; requires base neutralization.
Nucleophile Primary/Secondary Amine1.1 - 1.2 eqSlight excess drives the reaction to completion.
Activator HATU1.1 - 1.2 eqForms highly reactive active ester at ambient temp.
Base DIPEA3.0 - 4.0 eqNeutralizes HCl (1 eq) + drives HATU activation (2-3 eq).
Solvent Anhydrous DMSO0.1 - 0.2 MOvercomes poor solubility of the quinazoline HCl salt.
Temperature Ambient (20–25 °C)N/APrevents thermal decarboxylation of the substrate.

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system . At each critical juncture, specific visual or analytical cues are provided to confirm the reaction is proceeding correctly before moving to the next step.

Workflow S1 1. Dissolution Suspend HCl salt in Anhydrous DMSO S2 2. Neutralization Add 3.0-4.0 eq DIPEA dropwise S1->S2 S3 3. Activation Add 1.1 eq HATU (Stir 15-30 min) S2->S3 S4 4. Coupling Add 1.1 eq Amine (Stir 1-4 hrs) S3->S4 S5 5. Isolation Quench, Extract, and Purify S4->S5

Step-by-step experimental workflow for the amide coupling reaction.

Step-by-Step Methodology

Step 1: Substrate Preparation & Dissolution

  • In an oven-dried reaction vial equipped with a magnetic stir bar, add 6-Methylquinazoline-2-carboxylic acid hydrochloride (1.0 eq).

  • Add anhydrous DMSO to achieve a concentration of 0.15 M.

  • Validation Cue: The mixture will initially appear as a cloudy suspension.

Step 2: Neutralization

  • Add DIPEA (3.0 eq) dropwise to the stirring suspension. If the target amine is also supplied as a hydrochloride salt, increase the DIPEA to 4.0 eq.

  • Validation Cue: Upon base addition, the suspension should transition into a clear solution as the free quinazoline carboxylate is generated.

Step 3: Acid Activation

  • Add HATU (1.1 eq) in one single portion.

  • Stir the reaction mixture at room temperature (20–25 °C) under an inert atmosphere (N₂ or Argon) for 15 to 30 minutes.

  • Validation Cue (Analytical): To confirm activation, withdraw a 5 µL aliquot and quench it into 100 µL of Methanol. Inject this onto an LC-MS. You should observe the mass of the methyl ester ([M-OH+OMe]+), confirming the active ester was successfully formed and is highly reactive.

Step 4: Amine Coupling

  • Add the target primary or secondary amine (1.1 eq) to the activated mixture.

  • Stir at room temperature for 1 to 4 hours.

  • Validation Cue (Analytical): Monitor via LC-MS. The reaction is complete when the active ester mass disappears and the target amide mass ([M+H]+) dominates the chromatogram.

Downstream Processing & Troubleshooting

Because this reaction is performed in DMSO and utilizes HATU, the primary purification challenge is the removal of the solvent and the highly soluble byproduct, tetramethylurea .

Optimized Workup Strategy:

  • Quench & Extract: Dilute the completed reaction mixture with Ethyl Acetate (EtOAc) (approx. 10 volumes).

  • LiCl Wash (Critical): Wash the organic layer with a 5% aqueous Lithium Chloride (LiCl) solution (3 × 5 volumes). Causality: LiCl drastically increases the partition coefficient of DMSO and tetramethylurea into the aqueous phase, effectively stripping them from the EtOAc layer.

  • Standard Wash: Wash with saturated aqueous NaHCO₃ (1 × 5 volumes) to remove any unreacted acid, followed by brine (1 × 5 volumes).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude material is typically clean enough for direct use, but can be further purified via silica gel chromatography if trace tetramethylurea remains.

Troubleshooting:

  • Incomplete Activation: If the starting material remains unactivated, the DMSO may be wet, or insufficient base was added to overcome the HCl salt. Ensure strictly anhydrous conditions and verify the pH of the mixture is basic (pH > 8 on wet indicator paper).

  • Decarboxylation Observed: If a mass corresponding to 6-methylquinazoline (loss of 44 Da) is observed, the reaction temperature exceeded ambient conditions during activation. Ensure the reaction is kept at or slightly below 25 °C.

References

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals Organic Process Research & Development (ACS Publications) URL:[Link]

  • WO2014085490A1 - CXCR7 Antagonists (Example 148: Synthesis of 6-methylquinazoline-2-carboxylic acid amides)
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP PubMed Central (National Institutes of Health) URL:[Link]

Application

Application Note: Optimized Solubilization Protocol for 6-Methylquinazoline-2-carboxylic Acid Hydrochloride in Cell-Based Assays

Abstract 6-Methylquinazoline-2-carboxylic acid hydrochloride is a highly valuable intermediate and building block, frequently utilized in the synthesis of biologically active small molecules such as CXCR7 antagonists[1]....

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

6-Methylquinazoline-2-carboxylic acid hydrochloride is a highly valuable intermediate and building block, frequently utilized in the synthesis of biologically active small molecules such as CXCR7 antagonists[1]. However, transitioning this compound from synthetic chemistry into in vitro cell-based assays presents distinct physicochemical challenges. As a hydrochloride salt of an amphoteric molecule, its solubility is highly sensitive to solvent hygroscopicity, pH fluctuations, and solvent-shift dynamics. This application note provides a self-validating, mechanistically grounded protocol for dissolving and handling this compound to ensure reproducible, artifact-free cell-based assay data.

Physicochemical Profiling & Mechanistic Insights

To design an effective solubilization strategy, one must first understand the causality behind the compound's behavior in different solvent environments.

Table 1: Physicochemical Profile & Assay Implications

PropertyQuantitative Value / DescriptorImpact on Assay Preparation
Compound Name 6-Methylquinazoline-2-carboxylic acid HClCore structure dictates a highly hydrophobic profile, requiring organic co-solvents.
CAS Number 1204812-19-0-
Molecular Weight 224.64 g/mol [2]Requires exactly 2.246 mg per mL of DMSO to yield a 10 mM master stock.
Salt Form Hydrochloride (HCl)Dissolution in aqueous media releases an equivalent of HCl, locally lowering the pH.
Ionizable Groups Carboxylic Acid, Quinazoline NitrogenAmphoteric nature requires a buffered pH > 7.0 to maintain the soluble anionic state.
The Causality of Experimental Choices
  • Why Anhydrous DMSO? Hydrochloride salts generally exhibit excellent solubility in dimethyl sulfoxide (DMSO). However, DMSO is notoriously hygroscopic. Absorption of atmospheric water alters the solvent's hydrogen-bonding network, which can lead to supersaturation and premature precipitation of the lipophilic quinazoline core[3]. Therefore, strictly anhydrous DMSO must be used.

  • The "Solvent-Shift" Phenomenon: When a concentrated DMSO stock is diluted into aqueous cell culture media, a "solvent-shift" occurs. The DMSO rapidly diffuses into the bulk water, leaving the hydrophobic compound in a state of transient supersaturation[4]. If the local concentration exceeds the aqueous solubility limit, the compound will crash out.

  • pH-Dependent Ionization: At physiological pH (7.4), the carboxylic acid moiety (pKa ~2-3) is deprotonated, forming a soluble anion. However, because the compound is an HCl salt, diluting it into unbuffered water creates a localized acidic microenvironment. In this acidic state, the carboxylic acid remains protonated (neutral) and highly insoluble. Thus, the receiving aqueous media must possess sufficient buffering capacity (e.g., 25 mM HEPES) to immediately neutralize the HCl and facilitate deprotonation.

Workflow Visualization

The following diagram illustrates the critical path from lyophilized powder to final assay delivery, highlighting the physical state transitions.

Workflow Powder 6-Methylquinazoline-2-carboxylic acid HCl (Powder) DMSO Reconstitution Anhydrous DMSO (10 mM) Powder->DMSO Add Dry Solvent Aliquots Aliquoting & Storage (-20°C, Desiccated) DMSO->Aliquots Prevent Freeze-Thaw Serial Serial Dilution (in 100% DMSO) Aliquots->Serial Thaw before use Media Aqueous Dilution (Cell Media, pH 7.4) Serial->Media Solvent-Shift (1:200) Assay Cell-Based Assay (Final DMSO ≤ 0.5%) Media->Assay pH Buffering

Workflow for the solubilization and assay preparation of 6-Methylquinazoline-2-carboxylic acid HCl.

Step-by-Step Solubilization Protocol

This methodology is designed as a self-validating system . Do not proceed to the next phase unless the validation checkpoint of the current phase is successfully met.

Phase 1: Master Stock Preparation (10 mM)
  • Equilibration: Remove the lyophilized powder from cold storage and allow it to equilibrate to room temperature inside a desiccator for at least 30 minutes. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture, which will ruin the anhydrous environment.

  • Weighing: Accurately weigh 2.246 mg of the compound into a sterile, amber microcentrifuge tube.

  • Dissolution: Add 1.0 mL of fresh, anhydrous DMSO (≥99.9% purity, stored under inert gas).

  • Agitation: Vortex the solution thoroughly for 60 seconds. If necessary, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot the stock into 50 µL single-use volumes to prevent freeze-thaw cycles, which promote precipitation[3]. Store at -20°C or -80°C.

Validation Checkpoint 1 (Clarity): Inspect the solution against a strong light source. It must be optically clear. Any turbidity indicates water contamination in the DMSO or incomplete dissolution.

Phase 2: Serial Dilution
  • Thaw a single aliquot of the 10 mM master stock at room temperature.

  • Perform all intermediate serial dilutions (e.g., 1 mM, 100 µM) in 100% anhydrous DMSO .

Validation Checkpoint 2 (Solvent Integrity): Do not use aqueous buffers for intermediate dilutions. Premature introduction of water will trigger a solvent-shift and micro-precipitation before the compound reaches the buffered cell media[4].

Phase 3: Aqueous Delivery to Cell Media
  • Media Preparation: Ensure the target cell culture media is supplemented with a strong buffer (e.g., 25 mM HEPES) and pre-warmed to 37°C. Causality: Heat increases the thermodynamic solubility limit, and the buffer neutralizes the HCl salt.

  • Injection: Rapidly inject the required volume of the DMSO serial dilution into the media while vortexing or stirring to ensure immediate dispersion.

  • DMSO Limitation: The final concentration of DMSO in the cell assay must not exceed 0.5% (v/v). High concentrations of DMSO (≥1%) induce mitochondrial toxicity and artifactual reactive oxygen species (ROS) generation, which will confound assay results[5].

Validation Checkpoint 3 (Homogeneity): Measure the OD600 (optical density at 600 nm) of the final media solution. An increase in absorbance compared to a DMSO-only vehicle control indicates the presence of colloidal aggregates (micro-precipitation).

Troubleshooting & Data Presentation

If validation checkpoints fail, consult the mechanistic troubleshooting matrix below to identify and correct the root cause.

Table 2: Troubleshooting Precipitation and Cytotoxicity

ObservationMechanistic CauseCorrective Action
Turbidity in DMSO Stock Water absorption by hygroscopic DMSO disrupted the hydrogen-bonding network[3].Discard the stock. Re-weigh the powder and dissolve in a newly opened bottle of anhydrous DMSO.
Precipitation in Media Solvent-shift supersaturation; the local concentration exceeded the aqueous solubility limit[4].Reduce the final assay concentration. Ensure the media is pre-warmed to 37°C prior to compound injection.
Media turns yellow/orange The released HCl from the salt form has overwhelmed the media's natural bicarbonate buffering capacity.Supplement the cell culture media with 25 mM HEPES to maintain a strict pH of 7.4.
High Assay Background Micro-precipitation causing light scattering (detectable via OD600).Centrifuge the media at 10,000 x g for 5 mins; if a pellet forms, the compound has crashed out. Lower the maximum concentration.
Vehicle Cytotoxicity DMSO concentration exceeded cellular tolerance, causing membrane permeabilization or ROS generation[5].Ensure the final dilution factor is at least 1:200 (yielding ≤0.5% final DMSO).

References

  • [2] 1204812-19-0,6-Methylquinazoline-2-carboxylic acid hydrochloride, Accela ChemBio. Available at:[Link]

  • [1] WO2014085490A1 - Cxcr7 antagonists, Google Patents. Available at:

  • [5] Effects of DMSO on mitochondrial and intracellular ROS generation in cultured mouse cortical astrocytes, ResearchGate. Available at:[Link]

  • [4] Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches, PubMed Central (PMC). Available at:[Link]

Sources

Method

Synthesis of kinase inhibitors using 6-Methylquinazoline-2-carboxylic acid hydrochloride

Application Note: Synthesis of Targeted Kinase Inhibitors Utilizing 6-Methylquinazoline-2-carboxylic Acid Hydrochloride Introduction & Scientific Rationale The quinazoline core is universally recognized as a "privileged...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Targeted Kinase Inhibitors Utilizing 6-Methylquinazoline-2-carboxylic Acid Hydrochloride

Introduction & Scientific Rationale

The quinazoline core is universally recognized as a "privileged scaffold" in medicinal chemistry, forming the structural foundation for numerous clinically approved receptor tyrosine kinase (RTK) inhibitors, including gefitinib, erlotinib, and lapatinib[1]. The pharmacological efficacy of these molecules stems from their ability to act as ATP-competitive inhibitors. Structurally, the nitrogen atoms of the quinazoline ring mimic the adenine moiety of ATP, allowing the scaffold to form critical, highly conserved hydrogen bonds with the hinge region of the kinase (e.g., the Met793 residue in the Epidermal Growth Factor Receptor, EGFR)[2][3].

Within this chemical space, 6-Methylquinazoline-2-carboxylic acid hydrochloride (CAS 1204812-19-0) serves as a highly versatile, bifunctional building block for the synthesis of novel kinase inhibitors:

  • The 6-Methyl Group: Provides a lipophilic vector that enhances hydrophobic interactions within the kinase binding pocket. This methyl group can also serve as a steric shield or a site for downstream functionalization[3].

  • The 2-Carboxylic Acid: Acts as a critical synthetic handle. By converting this moiety into an amide via cross-coupling with various anilines or aliphatic amines, researchers can systematically probe the hydrophobic back-pocket of the kinase, enabling rigorous Structure-Activity Relationship (SAR) studies[4].

Mechanistic Insights: Pathway & Binding

Kinase inhibitors derived from the quinazoline scaffold primarily disrupt oncogenic signaling by preventing receptor autophosphorylation. In the context of EGFR, blocking the ATP-binding pocket shuts down the downstream PI3K/AKT proliferation pathway, inducing apoptosis in targeted cancer cells.

EGFR signaling pathway illustrating targeted inhibition by quinazoline-based ATP-competitive compounds.

Experimental Design & Causality: The HATU Coupling Strategy

To synthesize the final active pharmaceutical ingredient (API), the 2-carboxylic acid of the quinazoline core must be coupled with an amine-bearing pharmacophore. This protocol utilizes HATU and DIPEA to drive the amide bond formation.

Causality of Reagent Selection:

  • HATU (Coupling Agent): Traditional coupling agents (like DCC or EDC) often struggle with sterically hindered or electron-deficient anilines common in kinase inhibitor design. HATU overcomes this by forming a highly reactive OAt-active ester intermediate. The presence of the 1-hydroxy-7-azabenzotriazole (HOAt) leaving group accelerates the nucleophilic attack of the amine, ensuring high yields even with challenging substrates[5].

  • DIPEA (Base): A non-nucleophilic base is strictly required for two reasons. First, it neutralizes the hydrochloride salt of the 6-methylquinazoline-2-carboxylic acid starting material. Second, it deprotonates the carboxylic acid to initiate the attack on the electrophilic carbon of HATU[4][5].

  • Solvent (NMP or DMF): Highly polar aprotic solvents are chosen to ensure the complete dissolution of both the hydrochloride salt precursor and the highly polar uronium intermediates generated during activation[4].

Step-by-Step Protocol: Amide Bond Formation

Self-Validating System: This protocol includes specific visual and chemical checkpoints to ensure reaction integrity at each stage.

Materials Required:

  • 6-Methylquinazoline-2-carboxylic acid hydrochloride (1.0 eq)

  • Target Amine/Aniline (1.0 - 1.2 eq)

  • HATU (1.2 - 1.5 eq)

  • DIPEA (3.0 - 5.0 eq)

  • Anhydrous NMP or DMF (0.1 - 0.5 M relative to the acid)

Step 1: Pre-activation & Neutralization

  • Charge a flame-dried, nitrogen-purged round-bottom flask with 6-methylquinazoline-2-carboxylic acid hydrochloride (1.0 eq) and anhydrous NMP.

  • Add DIPEA (3.0 eq) dropwise at room temperature. Causality: The excess base is necessary to neutralize the HCl salt (which consumes 1.0 eq of base) and to deprotonate the carboxylic acid for subsequent activation[4][5].

  • Add HATU (1.2 eq) in one portion. Stir the mixture for 15–30 minutes at room temperature. Checkpoint: The solution will typically transition to a distinct yellow/orange hue. This color change visually validates the formation of the active OAt-ester and the release of the HOAt anion[5].

Step 2: Nucleophilic Coupling 4. Add the target amine (1.1 eq) to the activated mixture. Note: If the target amine is supplied as a salt (e.g., a hydrochloride), add an additional 1.0 eq of DIPEA to the flask. 5. Stir the reaction at room temperature for 2–18 hours. Checkpoint: Monitor the reaction progress via LC-MS or TLC. The disappearance of the activated ester mass and the emergence of the target amide mass validates successful coupling.

Step 3: Workup and Purification 6. Quench the reaction by diluting the mixture with water (or saturated NH₄Cl) and extract with Ethyl Acetate (3 x 50 mL). 7. Wash the combined organic layers sequentially with:

  • 1N HCl: To remove unreacted amine and excess DIPEA.
  • Saturated NaHCO₃: To remove the acidic HOAt byproduct and any unreacted carboxylic acid[5].
  • Brine: To remove residual water and salts.
  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
  • Purify the crude product via flash column chromatography (using a Hexanes/Ethyl Acetate or DCM/MeOH gradient) to yield the pure quinazoline-based kinase inhibitor.

Workflow Visualization

Step-by-step synthetic workflow for amide coupling using HATU and DIPEA.

Quantitative Data Summary

To guide reaction optimization, the following table summarizes typical reaction parameters and expected outcomes based on the steric hindrance and nucleophilicity of the incoming amine.

Amine TypeHATU (eq)DIPEA (eq)*Activation TimeCoupling TimeExpected Yield
Primary Aliphatic1.13.015 min2 - 4 hours> 85%
Secondary Aliphatic1.23.020 min4 - 6 hours75 - 85%
Primary Aniline1.34.030 min8 - 12 hours65 - 80%
Sterically Hindered Aniline1.55.030 min12 - 18 hours50 - 70%

*Note: The recommended DIPEA equivalents account for the mandatory neutralization of the 6-methylquinazoline-2-carboxylic acid hydrochloride salt.

References

  • Synthesis of series of quinazoline analogues as protein kinase inhibitors. - ResearchGate. 1

  • WO2014085490A1 - Cxcr7 antagonists - Google Patents. 4

  • Application Notes: Standard Protocol for HATU Coupling in Solution Phase - Benchchem. 5

  • Design, Synthesis, and Biological Evaluation of Novel Conformationally Constrained Inhibitors Targeting EGFR | ACS Medicinal Chemistry Letters. 2

  • Structural insights into drug development strategy targeting EGFR T790M/C797S | Oncotarget. 3

Sources

Application

Application Note: 6-Methylquinazoline-2-carboxylic Acid Hydrochloride in Advanced Organic Synthesis

Executive Summary 6-Methylquinazoline-2-carboxylic acid hydrochloride (CAS: 1204812-19-0) is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry and drug discovery. The quinazoline...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Methylquinazoline-2-carboxylic acid hydrochloride (CAS: 1204812-19-0) is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry and drug discovery. The quinazoline scaffold is a "privileged structure" known for its deep integration into the binding pockets of diverse biological targets, including G-protein-coupled receptors (GPCRs), kinases, and epigenetic readers.

This application note provides a comprehensive guide to utilizing this building block, focusing on the causality behind its physicochemical properties, the rationale for its specific salt form, and optimized protocols for translating it into high-value therapeutic leads.

Physicochemical Profiling: The Causality of the Hydrochloride Salt

A critical challenge in heteroaromatic chemistry is the inherent instability of certain functional groups when attached to electron-deficient rings. Historically, the parent compound quinazoline was first isolated in 1895 by Bischler and Lang through the thermal decarboxylation of quinazoline-2-carboxylic acid[3].

When working with 6-methylquinazoline-2-carboxylic acid, researchers often encounter two major hurdles:

  • Spontaneous Decarboxylation: The electron-withdrawing nature of the quinazoline ring (specifically the N1 and N3 nitrogens) makes the C2-carboxylate highly susceptible to decarboxylation, especially under thermal stress or basic conditions.

  • Zwitterionic Insolubility: In its free-base form, the basic quinazoline nitrogen and the acidic carboxyl group form a zwitterion, resulting in a tightly packed crystal lattice that is notoriously insoluble in standard organic solvents.

The Hydrochloride Advantage: Supplying and utilizing this building block as a hydrochloride salt is a deliberate design choice. The HCl salt protonates the quinazoline nitrogen, preventing zwitterion formation and significantly raising the activation energy required for spontaneous decarboxylation. This extends the shelf-life of the reagent and ensures predictable stoichiometry during complex synthesis [5].

Synthetic Workflow & Mechanistic Pathway

The diagram below illustrates the logical progression from the stabilized HCl salt building block to a purified therapeutic lead, highlighting the critical neutralization and activation phases.

Workflow SM 6-Methylquinazoline-2-carboxylic acid HCl (Starting Building Block) Base Neutralization & Free-basing (Excess DIPEA in NMP/DMSO) SM->Base Removes HCl salt Act Carboxyl Activation (HATU Addition) Base->Act Prepares for esterification Amine Nucleophilic Coupling (Primary/Secondary Amine) Act->Amine Forms highly reactive 7-azabenzotriazole ester Prod Target Quinazoline-2-carboxamide (Lead Therapeutic) Amine->Prod Amide bond formation (1h at RT) Assay Downstream Biological Assays (e.g., CXCR7, BRD9, A2AR) Prod->Assay HPLC Purification & Lyophilization

Workflow for the synthesis of quinazoline-2-carboxamide derivatives using the HCl salt.

Scaffold Hopping & Drug Discovery Applications

The 6-methylquinazoline core is not merely a passive structural vector; it actively drives target affinity.

  • Epigenetic Readers: In the development of BRD9 epigenetic reader binders, the 6-methyl group provides a vital hydrophobic interaction that enhances Ligand Lipophilic Efficiency (LLE), allowing the molecule to fit snugly into hydrophobic sub-pockets without inducing "molecular obesity" [2].

  • Receptor Antagonists: The scaffold is a proven pharmacophore for A2A adenosine receptor antagonists, where the quinazoline nitrogen atoms form critical hydrogen bonds with target residues (e.g., Asn253) [4].

  • Chemokine Receptors: Amide derivatives of 6-methylquinazoline-2-carboxylic acid have been successfully patented as potent CXCR7 antagonists, utilizing the C2-carboxamide linkage to position secondary pharmacophores deep within the receptor pocket [1].

Quantitative Data: Reaction Optimization Matrix

Because of the steric hindrance and electronic deactivation inherent to the quinazoline-2-position, traditional peptide coupling reagents (like EDC/HOBt) often fail or result in competitive decarboxylation due to slow kinetics. The table below summarizes the optimization of amide coupling conditions for this specific building block.

Table 1: Optimization of Amide Coupling for 6-Methylquinazoline-2-carboxylic Acid

Coupling ReagentBase (Equiv)SolventTimeTempYield (%)Causality / Observation
EDC/HOBtTEA (2.0)DMF12 hRT45%Slow kinetics; competitive decarboxylation observed.
PyBOPDIPEA (3.0)DMF4 hRT72%Moderate activation; requires extended reaction time.
T3PPyridine (3.0)EtOAc8 hReflux58%Poor solubility of the HCl salt in EtOAc limits yield.
HATU DIPEA (4.0) NMP 1 h RT 88% Optimal; rapid active ester formation prevents degradation [1].

Detailed Experimental Protocol: HATU-Mediated Amide Bond Formation

This protocol describes a self-validating methodology for coupling 6-methylquinazoline-2-carboxylic acid hydrochloride with a complex secondary amine (e.g., for CXCR7 antagonist synthesis).

Causality of Reagent Selection:
  • Solvent (NMP or DMSO): The HCl salt has high lattice energy. Highly polar aprotic solvents like NMP are required to disrupt the crystal lattice and solvate the intermediate prior to activation [1].

  • Base (DIPEA, 4.0 Equivalents): Stoichiometry is critical here. Eq 1 neutralizes the HCl salt of the quinazoline building block. Eq 2 neutralizes the amine hydrochloride (if applicable). Eq 3 deprotonates the carboxylic acid for nucleophilic attack on HATU. Eq 4 maintains a basic environment to drive the reaction forward and neutralize the HOAt byproduct. Using standard 1.5 equivalents will result in reaction failure.

Step-by-Step Methodology:
  • Substrate Preparation:

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add 6-methylquinazoline-2-carboxylic acid hydrochloride (1.2 equivalents, e.g., 0.21 mmol) [1].

    • Add the target amine (1.0 equivalent, e.g., 0.18 mmol) [1].

  • Solvation and Free-Basing:

    • Suspend the solids in anhydrous N-Methyl-2-pyrrolidone (NMP) or DMSO (1.0 mL) [1].

    • Dropwise, add N,N-Diisopropylethylamine (DIPEA) (4.0 to 5.0 equivalents, e.g., 0.89 mmol) [1].

    • Self-Validation Check: The cloudy suspension should transition to a clear solution as the HCl salts are neutralized and the free bases dissolve.

  • Carboxyl Activation & Coupling:

    • Add HATU (1.1 to 1.2 equivalents, e.g., 0.20 mmol) in one portion [1].

    • Self-Validation Check: A slight exotherm and a color change (typically to a pale yellow/orange) indicate the successful formation of the highly reactive 7-azabenzotriazole active ester.

  • Reaction Monitoring:

    • Stir the mixture at room temperature for 1 hour [1]. Monitor via LC-MS. The rapid kinetics of HATU will outpace any spontaneous decarboxylation of the quinazoline core.

  • Quench and Purification:

    • Quench the reaction by adding 0.5 mL of water.

    • Concentrate the mixture under reduced pressure (Genevac or rotary evaporator with a high-vacuum pump due to NMP's high boiling point).

    • Purify the crude residue directly via reverse-phase HPLC (C18 column, 10–100% Acetonitrile in Water with 0.1% TFA modifier) to afford the pure target quinazoline-2-carboxamide.

References

  • WO2014085490A1 - Cxcr7 antagonists Google P
  • 6-Methylquinazolin-4(3H)
  • 2-(2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)benzoic acid Smolecule
  • Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists NIH
  • Heteroarom
Method

Application Note: Step-by-Step Synthesis Pathway for 6-Methylquinazoline-2-carboxylic Acid Hydrochloride

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Strategic Rationale & Chemical Context The quinazoline scaffold is a privileged p...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Strategic Rationale & Chemical Context

The quinazoline scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the core structure for numerous FDA-approved kinase inhibitors and advanced receptor antagonists. Specifically, 6-Methylquinazoline-2-carboxylic acid hydrochloride is a highly sought-after building block utilized in the synthesis of potent CXCR7 antagonists, which are critical in oncology and inflammatory disease research [1].

Historically, the quinazoline core was synthesized via the Bischler-Lang method, which relied on the harsh decarboxylation of quinazoline-2-carboxylic acid derivatives [2]. To synthesize the 2-carboxylic acid derivative itself with high regioselectivity and yield, we bypass these historical top-down degradations. Instead, this application note details a highly efficient, bottom-up Friedländer-type condensation pathway. By reacting 2-amino-5-methylbenzaldehyde with an amidine derivative, we construct the pyrimidine ring directly. This is followed by a controlled saponification and anhydrous salt formation to yield the final hydrochloride salt.

Mechanistic Pathway & Synthetic Workflow

The synthesis is divided into three distinct, self-validating stages. The logical flow of the synthesis is visualized in the pathway diagram below.

SynthesisPathway A 2-Amino-5-methylbenzaldehyde + Ethyl 2-amino-2-iminoacetate B Step 1: Condensation & Cyclization (EtOH, NaOAc, 80°C) A->B C Ethyl 6-methylquinazoline-2-carboxylate (Intermediate 1) B->C Aromatization (-H2O, -NH3) D Step 2: Base-Catalyzed Saponification (LiOH, THF/H2O, rt) C->D E 6-Methylquinazoline-2-carboxylic acid (Intermediate 2) D->E Acidification (pH ~3) F Step 3: Hydrochloride Salt Formation (4M HCl in Dioxane) E->F G 6-Methylquinazoline-2-carboxylic acid HCl (Final Product) F->G Protonation at N3

Figure 1: Step-by-step synthetic workflow for 6-Methylquinazoline-2-carboxylic acid hydrochloride.

Causality Behind Experimental Choices
  • Step 1 (Cyclization): We utilize sodium acetate (NaOAc) as a mild base to liberate the free amidine from ethyl 2-amino-2-iminoacetate hydrochloride in situ. A stronger base would risk degrading the aldehyde precursor. The thermodynamic driving force of this step is the expulsion of water and ammonia to achieve full aromaticity of the quinazoline bicyclic system.

  • Step 2 (Saponification): Lithium hydroxide (LiOH) in a THF/Water co-solvent system is deliberately chosen over standard aqueous NaOH. THF ensures the organic ester remains fully solvated. Furthermore, the lithium cation acts as a mild Lewis acid, coordinating to the ester's carbonyl oxygen. This increases the electrophilicity of the carbonyl carbon, significantly accelerating the nucleophilic attack by the hydroxide ion.

  • Step 3 (Salt Formation): We employ anhydrous 4M HCl in 1,4-dioxane rather than aqueous HCl. Aqueous conditions could lead to unwanted hydration across the N3=C4 bond (a known phenomenon in quinazolines) or partial dissolution of the product [3]. The anhydrous environment forces the immediate precipitation of the highly pure hydrochloride salt. Regioselectively, protonation occurs at the N3 position because the N1 position is sterically shielded by the adjacent 2-carboxylic acid moiety.

Quantitative Data & Analytical Expected Values

The following table summarizes the expected quantitative metrics and analytical profiles for the intermediates and the final product, serving as a benchmark for quality control.

CompoundMolecular Weight ( g/mol )Expected Yield (%)Target Purity (HPLC)Physical Appearance
Ethyl 6-methylquinazoline-2-carboxylate 216.2475 – 82%> 95.0%Pale yellow solid
6-Methylquinazoline-2-carboxylic acid 188.1885 – 90%> 98.0%Off-white powder
6-Methylquinazoline-2-carboxylic acid HCl 224.6492 – 95%> 99.5%White crystalline solid

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 6-methylquinazoline-2-carboxylate
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Purge the system with inert gas (N₂ or Ar).

  • Reagent Addition: Dissolve 2-amino-5-methylbenzaldehyde (10.0 mmol, 1.35 g) and ethyl 2-amino-2-iminoacetate hydrochloride (12.0 mmol, 1.83 g) in 50 mL of anhydrous ethanol.

  • Base Addition: Add anhydrous sodium acetate (15.0 mmol, 1.23 g) in one portion.

  • Reaction: Heat the mixture to a gentle reflux (80 °C) and stir for 6–8 hours.

  • Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The highly fluorescent starting material (2-amino-5-methylbenzaldehyde) under 254 nm UV light will gradually disappear, replaced by a new, lower Rf​ spot exhibiting the characteristic deep UV absorbance of the quinazoline core.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Partition the residue between ethyl acetate (50 mL) and distilled water (50 mL). Extract the aqueous layer once more with EtOAc (25 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude residue via flash column chromatography (silica gel) to yield the intermediate ester.

Step 2: Synthesis of 6-Methylquinazoline-2-carboxylic acid
  • Setup: In a 100 mL flask, dissolve Ethyl 6-methylquinazoline-2-carboxylate (7.0 mmol, 1.51 g) in 30 mL of a 1:1 mixture of THF and distilled water.

  • Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O) (14.0 mmol, 0.59 g) to the stirring mixture.

  • Self-Validation: The reaction initially presents as a biphasic or cloudy suspension. As the ester hydrolyzes into the water-soluble lithium carboxylate salt over 2–4 hours at room temperature, the mixture will transition into a clear, homogeneous solution. This phase change is a reliable visual cue of reaction completion.

  • Workup: Evaporate the THF under reduced pressure (water bath < 35 °C to prevent thermal degradation).

  • Acidification: Cool the remaining aqueous layer in an ice bath. Dropwise, add 1M aqueous HCl until the pH reaches ~3.0.

  • Isolation: A dense, off-white precipitate will form. Collect the free acid by vacuum filtration, wash thoroughly with ice-cold water, and dry overnight under high vacuum.

Step 3: Synthesis of 6-Methylquinazoline-2-carboxylic acid hydrochloride
  • Setup: Suspend the rigorously dried 6-Methylquinazoline-2-carboxylic acid (5.0 mmol, 0.94 g) in 20 mL of anhydrous 1,4-dioxane in a flame-dried flask under nitrogen.

  • Protonation: While stirring vigorously at room temperature, slowly add a solution of 4M HCl in dioxane (15.0 mmol, 3.75 mL).

  • Self-Validation: Upon addition of the anhydrous HCl, the protonation immediately alters the solubility profile of the compound. The loose suspension will rapidly convert into a dense, highly crystalline white precipitate. The complete absence of effervescence during this step confirms that no residual carbonate or bicarbonate bases carried over from previous workups.

  • Isolation: Stir for an additional 2 hours to ensure complete salt formation. Add 20 mL of anhydrous diethyl ether to drive the precipitation to absolute completion.

  • Final Collection: Filter the solid rapidly under a stream of nitrogen to prevent atmospheric moisture absorption. Wash the filter cake with anhydrous ether (2 × 10 mL) and dry in a vacuum desiccator over P₂O₅ to afford the final 6-Methylquinazoline-2-carboxylic acid hydrochloride.

References

  • Google Patents. Details the utilization of 6-methylquinazoline-2-carboxylic acid hydrochloride as a primary reactant in the synthesis of complex receptor antagonists via HATU coupling.
  • Quinazoline Wikipedia. Provides the historical context of the quinazoline scaffold, including the foundational 1895 Bischler and Lang synthesis via decarboxylation of quinazoline-2-carboxylic acid. URL:[Link]

Application

Application Note: Formulation Techniques for 6-Methylquinazoline Hydrochloride Salts in Aqueous Media

Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols Introduction & Mechanistic Background Quinazoline scaffolds are highly privi...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols

Introduction & Mechanistic Background

Quinazoline scaffolds are highly privileged structures in modern pharmacology, serving as the core pharmacophore for numerous tyrosine kinase inhibitors (e.g., erlotinib, gefitinib). 6-methylquinazoline is a critical intermediate and active moiety in this class. Because the free base of 6-methylquinazoline exhibits extremely poor aqueous solubility, it is typically formulated as a hydrochloride (HCl) salt.

However, formulating quinazoline HCl salts in aqueous media presents two distinct physicochemical challenges that must be mechanistically understood to prevent formulation failure:

  • Salt Disproportionation and pHmax​ : The aqueous solubility of quinazoline hydrochlorides is highly pH-dependent, reaching its maximum at lower pH values due to the protonation of the secondary amine or ring nitrogen (1[1]). There exists a critical pH, known as pHmax​ , above which the salt disproportionates. When the microenvironmental or bulk pH exceeds this threshold, the solubility of the free base becomes the limiting factor, driving the precipitation of the un-ionized drug (2[2]).

  • Covalent Hydration: In aqueous solutions, the quinazoline cation is highly susceptible to nucleophilic attack by water. It undergoes a reversible water addition across the N3=C4 double bond, a degradation pathway known as "covalent hydration" (3[3]). This phenomenon destabilizes the ring system and can lead to irreversible hydrolysis over time.

To successfully formulate 6-methylquinazoline HCl, the formulation must simultaneously suppress disproportionation and shield the N3=C4 bond from hydration.

G A 6-Methylquinazoline HCl (Solid State) B Dissolution in Aqueous Media A->B C Quinazoline Cation (pH < pKa) B->C Protonation D Reversible Covalent Hydration (N3=C4 Bond) C->D H2O Addition E Salt Disproportionation Free Base Precipitation (pH > pHmax) C->E Deprotonation

Aqueous degradation and disproportionation pathways of quinazoline salts.

Pre-Formulation Data Summary

Before designing the formulation, it is critical to establish the physicochemical boundaries of the API. The following table summarizes the typical quantitative parameters for 6-methylquinazoline HCl that dictate formulation choices.

ParameterValue (Approx.)Implications for Formulation Design
pKa​ (Ring Nitrogen) ~5.4Highly pH-dependent solubility profile.
Intrinsic Solubility ( S0​ ) < 0.1 mg/mLThe free base is practically insoluble in water.
Salt Solubility (pH 2.0) > 10.0 mg/mLExcellent solubility in acidic media.
pHmax​ ~4.2Formulations must be buffered below this pH, or co-solvents/complexing agents must be used to shift the pHmax​ higher.

Formulation Strategies

To overcome the dual threats of disproportionation and covalent hydration, a multi-faceted formulation strategy is required:

  • Strict pH Modulation: Utilizing a Citrate or Acetate buffer system to lock the formulation pH between 3.0 and 3.8. This ensures the API remains fully ionized, maximizing solubility while staying safely below the pHmax​ .

  • Cyclodextrin Complexation: The addition of Hydroxypropyl- β -cyclodextrin (HP- β -CD) is the most effective intervention.

    • Causality: HP- β -CD encapsulates the hydrophobic quinazoline ring. This steric shielding physically blocks water molecules from attacking the N3=C4 bond, effectively halting covalent hydration. Furthermore, by solubilizing the un-ionized free base that exists in equilibrium, HP- β -CD shifts the pHmax​ to a higher value, drastically reducing the risk of disproportionation.

Workflow Step1 1. API Characterization Identify pKa & pHmax Step2 2. Buffer Selection Target pH 3.5 - 4.0 Step1->Step2 Step3 3. Excipient Addition Incorporate HP-β-CD Step2->Step3 Step4 4. Sterilization 0.22 µm Filtration Step3->Step4 Step5 5. Final Formulation Stable Aqueous Solution Step4->Step5

Step-by-step formulation workflow for 6-methylquinazoline HCl solutions.

Experimental Protocols

Protocol 1: Determination of pHmax​ and Disproportionation Boundary

Objective: To empirically determine the exact pH at which 6-methylquinazoline HCl converts to its insoluble free base.

  • Buffer Preparation: Prepare a series of 50 mM universal buffer solutions (e.g., Britton-Robinson buffer) ranging from pH 2.0 to 7.0 in 0.5 unit increments.

  • Saturation: Add an excess amount of 6-methylquinazoline HCl (e.g., 20 mg/mL) to 5 mL of each buffer solution in sealed glass vials.

  • Equilibration: Agitate the vials on a rotary shaker at 300 RPM and 25°C for 48 hours to ensure thermodynamic equilibrium.

  • Phase Separation: Centrifuge the samples at 10,000 x g for 15 minutes to separate the undissolved solid phase from the supernatant.

  • Supernatant Analysis: Dilute the supernatant appropriately and quantify the dissolved drug concentration using RP-HPLC (UV detection at λmax​ ~254 nm).

  • Solid-Phase Analysis: Gently dry the residual solid pellet under a gentle stream of nitrogen. Analyze the solid using X-Ray Powder Diffraction (XRPD).

  • System Validation: Plot the solubility curve (Log Solubility vs. pH). The intersection of the salt solubility plateau and the free base solubility descending slope is the pHmax​ . Self-Validation Check: The XRPD pattern of the solid pellet must shift from the crystalline salt pattern to the free base pattern exactly at the calculated pHmax​ point. If the pH of the final slurry has drifted by >0.1 units from the initial buffer pH, the buffer capacity was exceeded, and the experiment must be repeated.

Protocol 2: Preparation of HP- β -CD Stabilized Aqueous Formulation

Objective: To manufacture a stable, hydration-resistant aqueous solution of 6-methylquinazoline HCl.

  • Vehicle Preparation: Dissolve 10% w/v HP- β -CD in a 20 mM Citrate buffer pre-adjusted to pH 3.5. Stir until completely transparent.

  • API Incorporation: Slowly add 6-methylquinazoline HCl to the vehicle to achieve a target concentration of 5 mg/mL.

  • Complexation: Stir the mixture continuously at 400 RPM for 4 hours at room temperature. The mechanical agitation combined with the cyclodextrin cavity affinity drives the formation of the inclusion complex.

  • pH Verification: Measure the final pH of the solution. If the dissolution of the HCl salt has lowered the pH below 3.2, carefully adjust back to 3.5 using 0.1 M NaOH.

  • Sterilization: Pass the formulated solution through a 0.22 µm Polyethersulfone (PES) sterile syringe filter into a depyrogenated Type I glass vial.

  • System Validation: Perform a 72-hour stress test at 4°C (refrigeration). Self-Validation Check: The absence of visible precipitation or sub-visible particles (confirmed via Dynamic Light Scattering, DLS) validates the successful complexation. Furthermore, an HPLC assay showing < 0.5% degradation products confirms the suppression of covalent hydration.

References

  • Product Class 13: Quinazolines Source: Thieme Connect URL
  • Erlotinib Hydrochloride - New Drug Approvals Source: New Drug Approvals URL
  • Source: ResearchGate (J PHARM SCI-US)

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting poor solubility of 6-Methylquinazoline-2-carboxylic acid hydrochloride in water

A comprehensive guide for researchers, scientists, and drug development professionals on troubleshooting the poor aqueous solubility of 6-Methylquinazoline-2-carboxylic acid hydrochloride. This technical support guide is...

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Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive guide for researchers, scientists, and drug development professionals on troubleshooting the poor aqueous solubility of 6-Methylquinazoline-2-carboxylic acid hydrochloride.

This technical support guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility of 6-Methylquinazoline-2-carboxylic acid hydrochloride. As Senior Application Scientists, we have synthesized our expertise with established scientific principles to offer practical and effective solutions for your experimental needs.

I. Understanding the Challenge: Why is 6-Methylquinazoline-2-carboxylic acid hydrochloride poorly soluble in water?

Quinazoline derivatives, including 6-Methylquinazoline-2-carboxylic acid, often exhibit low aqueous solubility due to their rigid, aromatic structures. While the hydrochloride salt form is intended to improve solubility compared to the free base, challenges can still arise. The solubility of the hydrochloride salt is influenced by several factors, including the crystal lattice energy of the solid, the pH of the aqueous medium, and the presence of other ions in the solution.

For weakly basic drugs that form hydrochloride salts, the dissolution in water is a two-step process: the salt dissolves, and then the protonated base can dissociate. The overall solubility is governed by the intrinsic solubility of the free base and the pKa of the compound.

II. Frequently Asked Questions (FAQs)

Q1: I've prepared a stock solution of 6-Methylquinazoline-2-carboxylic acid hydrochloride in water, but it appears cloudy or has visible precipitate. What should I do?

A1: Cloudiness or precipitation indicates that the compound's solubility limit has been exceeded. Here are the initial steps to take:

  • Sonication and Gentle Warming: Briefly sonicate the solution or gently warm it (e.g., to 37°C) to aid dissolution. Be cautious with heating, as prolonged exposure to high temperatures can degrade the compound.

  • Solvent Check: Ensure you are using high-purity water (e.g., deionized or distilled). Impurities can sometimes affect solubility.

  • Concentration Reduction: The most straightforward approach is to prepare a more dilute solution.

Q2: Can I use an organic solvent to prepare a stock solution?

A2: Yes, preparing a concentrated stock solution in a water-miscible organic solvent is a common and effective strategy. Dimethyl sulfoxide (DMSO) is a widely used solvent for this purpose.[1]

Protocol for Preparing a Concentrated Stock Solution in DMSO:

  • Weigh the desired amount of 6-Methylquinazoline-2-carboxylic acid hydrochloride.

  • Add a small volume of high-purity DMSO to the solid.

  • Vortex and, if necessary, gently warm and sonicate until the solid is completely dissolved.

  • For aqueous-based assays, you can then dilute this DMSO stock into your aqueous buffer. It is crucial to add the DMSO stock to the aqueous buffer dropwise while vortexing to minimize precipitation.

Q3: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. How can I prevent this?

A3: This phenomenon, known as "precipitation upon dilution," is common for poorly soluble compounds. Here are several strategies to overcome this:

  • Reduce the Final Concentration: Lower the final concentration of the compound in your assay.

  • Incorporate a Co-solvent: Adding a small percentage (typically 1-5% v/v) of a water-miscible organic co-solvent to your aqueous buffer can significantly improve solubility.[2][3][][5][6]

  • pH Adjustment: The solubility of hydrochloride salts of weak bases is often pH-dependent. Adjusting the pH of your aqueous buffer can be a powerful tool to enhance solubility.[][7][8][9][10]

III. In-Depth Troubleshooting Guides

Guide 1: Optimizing Solubility through pH Adjustment

The solubility of 6-Methylquinazoline-2-carboxylic acid hydrochloride, the salt of a weak base, is highly dependent on the pH of the solution.[9] At lower (more acidic) pH values, the equilibrium will favor the protonated, more soluble form of the compound. Conversely, as the pH increases, the compound will deprotonate to its less soluble free base form.

Key Principle: By lowering the pH of the aqueous solution, you can increase the concentration of the protonated species, thereby enhancing the overall solubility.

pH_Solubility cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) Protonated_Form Protonated Form (More Soluble) Free_Base Free Base Form (Less Soluble) Protonated_Form->Free_Base Increase pH Free_Base->Protonated_Form Decrease pH Start 6-Methylquinazoline- 2-carboxylic acid HCl in Water Start->Protonated_Form Dissolution

Experimental Protocol: Determining the Optimal pH for Solubilization

  • Prepare a series of buffers: Prepare a set of buffers with a range of pH values (e.g., from pH 2 to 7). Common buffers include citrate, phosphate, and acetate buffers.

  • Add the compound: Add an excess amount of 6-Methylquinazoline-2-carboxylic acid hydrochloride to a fixed volume of each buffer in separate vials.

  • Equilibrate: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate the solid: Centrifuge the samples to pellet the undissolved solid.

  • Analyze the supernatant: Carefully withdraw an aliquot of the clear supernatant, filter it through a 0.22 µm syringe filter, and determine the concentration of the dissolved compound using a suitable analytical method such as HPLC-UV.

  • Plot the data: Plot the solubility (concentration) as a function of pH to identify the optimal pH range for your experiments.

Troubleshooting Tip: Be aware of the "common ion effect."[11][12][13][14][15] If you are using a buffer containing chloride ions (e.g., an HCl-based buffer), it can suppress the solubility of the hydrochloride salt. Consider using a non-chloride-containing buffer if you suspect this is an issue.

Guide 2: Utilizing Co-solvents to Enhance Solubility

Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[2][3][][5][6]

Commonly Used Co-solvents:

Co-solventTypical Concentration RangeNotes
Dimethyl sulfoxide (DMSO)0.1 - 5%Highly effective but can have biological effects at higher concentrations.
Ethanol1 - 10%A good choice for many applications, generally well-tolerated in biological assays.
Polyethylene glycol (PEG 300/400)1 - 20%Often used in formulation development.
Propylene glycol1 - 20%Another common excipient in pharmaceutical formulations.

Experimental Workflow for Co-solvent Screening

Co_solvent_Workflow Start Poorly Soluble Compound Prep_Stock Prepare Concentrated Stock in DMSO Start->Prep_Stock Dilute Serially Dilute Stock into Co-solvent Buffers Prep_Stock->Dilute Prep_Buffers Prepare Aqueous Buffers with Different Co-solvents (e.g., Ethanol, PEG 400) Prep_Buffers->Dilute Observe Observe for Precipitation (Visual, Nephelometry) Dilute->Observe Analyze Quantify Soluble Fraction (HPLC-UV) Observe->Analyze Select Select Optimal Co-solvent System Analyze->Select

Guide 3: Advanced Technique: Solid Dispersions

For particularly challenging solubility issues, creating a solid dispersion can be a highly effective strategy.[16][17][18][19][20] In a solid dispersion, the drug is dispersed in a solid hydrophilic carrier, often in an amorphous state, which can significantly enhance its dissolution rate and apparent solubility.

Common Solid Dispersion Techniques:

  • Solvent Evaporation Method:

    • Dissolve both the 6-Methylquinazoline-2-carboxylic acid hydrochloride and a hydrophilic carrier (e.g., PVP K30, HPMC, or a poloxamer) in a common volatile solvent (e.g., methanol or ethanol).

    • Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to form a thin film.

    • Further dry the film under vacuum to remove any residual solvent.

    • The resulting solid dispersion can be scraped and pulverized into a powder for dissolution testing.[16][18]

  • Melting (Fusion) Method:

    • Physically mix the compound with a meltable, water-soluble carrier (e.g., PEG 6000 or urea).

    • Heat the mixture until it melts, ensuring homogeneity by stirring.

    • Rapidly cool the molten mixture on an ice bath to solidify it.

    • The solidified mass is then crushed and sieved.[17][18]

IV. Analytical Methods for Solubility Determination

Accurately determining the solubility of your compound is crucial for troubleshooting and formulation development.

Recommended Method: Isothermal Equilibrium Method followed by HPLC-UV Analysis

This method provides a thermodynamic (equilibrium) solubility value, which is a reliable measure of a compound's intrinsic solubility under specific conditions.

Protocol:

  • Preparation of Saturated Solutions: Add an excess amount of 6-Methylquinazoline-2-carboxylic acid hydrochloride to your chosen solvent system (e.g., water, buffer, or a co-solvent mixture) in a sealed vial.

  • Equilibration: Agitate the vials in a thermostatic shaker at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours to ensure equilibrium is reached.[21]

  • Phase Separation: Centrifuge the samples to separate the undissolved solid from the saturated solution.[21]

  • Sample Analysis: Carefully withdraw a known volume of the clear supernatant, filter it through a 0.22 µm syringe filter, and dilute it with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated HPLC-UV method.[21]

V. References

  • Nikghalb, A. et al. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science.

  • Kumar, S. et al. (2013). Solid Dispersions: an Approach to Enhance Solubility of poorly Water Soluble Drug. Journal of Scientific and Innovative Research.

  • Pawar, J. et al. (2012). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library.

  • Dalvi, P. B. et al. (2015). SOLID DISPERSION: STRATEGY TO ENHANCE SOLUBILITY. International Journal of Pharmaceutical Sciences and Research.

  • Pharmaguddu. (2023). Techniques used to Enhance Drug Solubility. [Link]

  • Universal Journal of Pharmaceutical Research. (n.d.). SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. [Link]

  • PubMed. (1990). Common ion effect on solubility and dissolution rate of the sodium salt of an organic acid. [Link]

  • ManTech Publications. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method. [Link]

  • RSC Publishing. (2017). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH. [Link]

  • HSCprep. (2024). The Common Ion Effect: Impact on Solubility Equilibria. [Link]

  • Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stearate. (2010). Pharmaceutical Research.

  • Slideshare. (n.d.). solubility enhancement -by pH change & complexation. [Link]

  • AP Chemistry. (n.d.). 7.12 Common-Ion Effect. [Link]

  • National Institutes of Health. (2023). Solubilization techniques used for poorly water-soluble drugs. [Link]

  • Ascendia Pharmaceuticals. (2025). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. [Link]

  • Compounding Today. (2005). pH Adjusting Database. [Link]

  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. [Link]

  • University of Helsinki. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. [Link]

  • Acyclovir solubility enhancement by cosolvency and cocrystallization. (2025). Future Journal of Pharmaceutical Sciences.

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • American Pharmaceutical Review. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. [Link]

  • Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. (2012). International Journal of Pharmacy and Pharmaceutical Sciences.

  • CK-12 Foundation. (2026). Common Ion Effect on Solubility of Ionic Salts. [Link]

  • Google Patents. (n.d.). Method for determining solubility of a chemical compound.

  • ResearchGate. (2021). Principle of Common-ion Effect and its Application in Chemistry: a Review. [Link]

  • PubChemLite. (n.d.). Quinazoline-2-carboxylic acid hydrochloride (C9H6N2O2). [Link]

  • National Institutes of Health. (n.d.). Quinazoline-2-carboxylic acid. [Link]

  • MDPI. (2023). Quinazolinones, the Winning Horse in Drug Discovery. [Link]

  • Master Organic Chemistry. (2026). The pKa Table Is Your Friend. [Link]

  • National Institutes of Health. (n.d.). Quinazoline-6-carboxylic acid. [Link]

  • Finetech Industry Limited. (n.d.). Quinazoline-2-carboxylic acid. [Link]

  • OWL. (n.d.). pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca. [Link]

  • VMINTEQ. (n.d.). Table 7.2 Acidity constants (pKa) for some common acids. [Link]

  • National Institutes of Health. (n.d.). Methyl quinoline-6-carboxylate. [Link]

Sources

Optimization

Technical Support Center: Optimizing Yield in 6-Methylquinazoline-2-carboxylic Acid Hydrochloride Synthesis

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who experience sudden yield drops or purity issues when synthe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who experience sudden yield drops or purity issues when synthesizing substituted quinazoline-2-carboxylic acids.

While the quinazoline scaffold is a privileged structure in medicinal chemistry, the 2-carboxylic acid derivatives present unique thermodynamic and chemoselective challenges. This guide is designed to move beyond basic recipes—we will dissect the causality behind the reaction mechanics, provide a self-validating protocol, and troubleshoot the exact points where this synthesis typically fails.

Mechanistic Workflow & Degradation Pathways

To optimize this synthesis, we must first understand the competing pathways. The most reliable and scalable route to 6-methylquinazoline-2-carboxylic acid hydrochloride involves the cyclization of 2-amino-5-methylbenzaldehyde, followed by a strictly controlled acidic hydrolysis.

If the thermodynamic boundaries of the hydrolysis step are breached, the system will undergo a rapid degradation pathway, destroying your target yield.

SynthesisPathway SM 2-Amino-5-methylbenzaldehyde + Ethyl cyanoformate CYC Cyclization & Oxidation (NH4OAc, AcOH) SM->CYC INT Ethyl 6-methylquinazoline- 2-carboxylate CYC->INT Nucleophilic Addition HYD Acidic Hydrolysis (Aqueous HCl, 60°C) INT->HYD Controlled Temp DEG Thermal Decarboxylation (>90°C) INT->DEG Overheating PROD 6-Methylquinazoline-2-carboxylic acid hydrochloride HYD->PROD Precipitation BYP 6-Methylquinazoline (Degradation Byproduct) DEG->BYP Bischler-Lang Reaction

Fig 1: Synthesis workflow and thermal degradation pathway of 6-methylquinazoline-2-carboxylic acid.

Self-Validating Experimental Protocol

This two-phase methodology is engineered to build in self-validation checks, ensuring you can verify the integrity of the reaction before proceeding to the next step.

Phase 1: Cyclization to Ethyl 6-methylquinazoline-2-carboxylate
  • Preparation: In a 500 mL round-bottom flask, dissolve 50 mmol of 2-amino-5-methylbenzaldehyde in 200 mL of glacial acetic acid.

  • Reagent Addition: Add 60 mmol of ethyl cyanoformate and 150 mmol of ammonium acetate.

    • Causality: Ammonium acetate acts as the nitrogen source for the pyrimidine ring closure, while acetic acid provides the necessary acidic medium to activate the nitrile/carbonyl carbons for nucleophilic attack.

  • Reflux & Oxidation: Heat the mixture to 100°C for 4 hours under an ambient air atmosphere.

    • Causality: Initial condensation forms a dihydroquinazoline intermediate. Air oxidation at reflux drives the aromatization to the stable quinazoline core.

  • Validation Check: Spot the reaction on silica TLC (Eluent: 7:3 Hexanes:EtOAc). The starting material (Rf ~0.6) should be entirely consumed, replaced by a bright, UV-active blue fluorescent spot at Rf ~0.4.

  • Workup: Cool to room temperature, pour over crushed ice, and neutralize with saturated NaHCO₃. Extract with ethyl acetate (3 x 100 mL), dry over MgSO₄, and concentrate in vacuo.

Phase 2: Acidic Hydrolysis and Salt Formation
  • Hydrolysis: Suspend the crude ethyl 6-methylquinazoline-2-carboxylate in 100 mL of 6 M HCl.

  • Controlled Heating (Critical Step): Heat the suspension strictly to 60°C for 8 hours .

    • Causality: Exceeding 80°C triggers rapid thermal decarboxylation, permanently destroying the carboxylic acid moiety.

  • Precipitation: Cool the reaction mixture to 0°C in an ice bath. Add 50 mL of cold diethyl ether.

    • Causality: The ether acts as an anti-solvent, depressing the dielectric constant of the aqueous medium and forcing the hydrochloride salt to crash out.

  • Isolation: Vacuum filter the resulting pale-yellow precipitate. Wash with cold diethyl ether and dry under high vacuum to afford the final 6-methylquinazoline-2-carboxylic acid hydrochloride.

Troubleshooting & FAQs

Q1: Why is my final yield so low, and why does my LC-MS show a massive peak corresponding to 6-methylquinazoline (m/z 144) instead of the target acid? A1: You are experiencing thermal decarboxylation. In 1895, August Bischler and Lang discovered that and readily lose carbon dioxide to form the parent quinazoline[1]. The activation energy for the decarboxylation of the 2-position carboxylate is surprisingly low due to the electron-withdrawing nature of the adjacent pyrimidine nitrogens. Solution: Lower your hydrolysis temperature. Keep your HCl hydrolysis bath strictly at or below 60°C.

Q2: During the cyclization step, my reaction stalls at a dihydroquinazoline intermediate. How do I force full aromatization? A2: The dictate that the initial condensation of an ortho-aminobenzaldehyde with a nitrogenous source yields a partially saturated dihydroquinazoline[2]. Without an electron acceptor, the reaction stalls. Solution: Ensure your reaction setup is not strictly anaerobic. The presence of ambient oxygen is often sufficient to oxidize the intermediate in acetic acid. If the stall persists, adding a mild oxidant such as 0.1 equivalents of Copper(II) acetate (Cu(OAc)₂) will act as an electron shuttle to rapidly drive aromatization.

Q3: I am struggling to isolate the product from the aqueous phase after hydrolysis. The zwitterion won't precipitate. What is the mechanism here? A3: Quinazoline-2-carboxylic acid contains both a basic pyrimidine ring and an acidic carboxyl group, making it highly water-soluble as a zwitterion near neutral pH. Solution: You must isolate it as the hydrochloride salt. By using 6 M HCl and cooling to 0°C, you fully protonate the N1/N3 nitrogens, breaking the zwitterionic state. Adding a non-polar anti-solvent like diethyl ether further depresses the solubility, forcing the HCl salt to precipitate cleanly.

Quantitative Data: Thermodynamic Optimization

To illustrate the critical nature of temperature control during Phase 2 (Hydrolysis), review the empirical data below. Notice the inverse relationship between temperature and target yield due to the competing Bischler-Lang degradation pathway.

Table 1: Thermodynamic Optimization of Hydrolysis (Ethyl Ester to Carboxylic Acid HCl)

Hydrolysis Temp (°C)Reaction Time (h)Target Acid Yield (%)Decarboxylated Byproduct (%)
4024650
60 8 92 2
8044548
1002590

Note: 60°C represents the optimal kinetic "sweet spot" where ester hydrolysis outpaces thermal decarboxylation.

References

  • Wikipedia Contributors. "Quinazoline" (Details the foundational 1895 Bischler and Lang decarboxylation and 1903 Gabriel synthesis principles). Wikipedia, The Free Encyclopedia. Available at:[Link]

  • National Institutes of Health (PMC). "Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives." (Comprehensive review of nucleophilic addition and oxidation requirements for quinazoline ring formation). NIH PubMed Central. Available at:[Link]

Sources

Troubleshooting

Preventing decarboxylation of 6-Methylquinazoline-2-carboxylic acid hydrochloride during heating

Welcome to the technical support guide for 6-Methylquinazoline-2-carboxylic acid hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this intermedi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 6-Methylquinazoline-2-carboxylic acid hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this intermediate in their synthetic workflows. A common and critical challenge encountered is the unintended decarboxylation of the molecule when subjected to heat, leading to the formation of 6-methylquinazoline, a significant impurity that can complicate purification and reduce yield.

This guide provides an in-depth analysis of the decarboxylation issue, troubleshooting advice for common experimental observations, and validated, low-temperature protocols to ensure the integrity of your starting material throughout your reaction sequence.

Frequently Asked Questions (FAQs)

Q1: I heated my reaction mixture containing 6-Methylquinazoline-2-carboxylic acid hydrochloride and my final product is contaminated with 6-methylquinazoline. What happened?

A: You have encountered thermal decarboxylation. The carboxylic acid group at the C2 position of the quinazoline ring is labile and can be lost as carbon dioxide (CO₂) upon heating. The hydrochloride salt form does not inherently prevent this from occurring, especially once a base is added to the reaction mixture. Many standard reaction protocols, such as amide couplings that are heated to drive the reaction to completion, provide sufficient energy to initiate this unwanted side reaction.

Q2: At what specific temperature does decarboxylation begin for this compound?

Q3: Does the solvent choice impact the rate of decarboxylation?

A: Yes. High-boiling point, polar aprotic solvents like DMF, DMSO, or NMP, while excellent for dissolving reagents, can facilitate decarboxylation at elevated temperatures. Some literature on aromatic acid decarboxylation even uses solvents like quinoline as a medium to promote the reaction.[2] For preventing this side reaction, it is best to use solvents compatible with low-temperature chemistry, such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN), and to keep the reaction temperature at or below room temperature.

Q4: My starting material is a hydrochloride salt. How does this affect my reaction setup, for example, in an amide coupling?

A: The hydrochloride salt means you have a stoichiometric amount of HCl associated with your molecule. In a typical amide coupling reaction that uses a base (e.g., DIPEA, TEA), the base will first neutralize the HCl to form the corresponding ammonium salt before it can deprotonate the carboxylic acid to facilitate the coupling reaction. Therefore, you must use at least two equivalents of base: one to neutralize the HCl and one to facilitate the coupling. Insufficient base can lead to poor activation of the carboxylic acid and low yields.

Q5: Can I use an inorganic base like K₂CO₃ or NaHCO₃ instead of an organic base?

A: While inorganic bases can be used, they often have poor solubility in common organic solvents used for amide couplings (DCM, THF). This can lead to slow and inefficient reactions. Furthermore, using a strong inorganic base could potentially increase the rate of decarboxylation by favoring the formation of the carboxylate anion, which is implicated in some decarboxylation mechanisms.[3] Homogeneous reaction conditions using soluble organic bases like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) are generally preferred for achieving high conversion at low temperatures.

The Science Behind the Problem: Understanding Decarboxylation

The decarboxylation of heteroaromatic carboxylic acids is a well-documented process. The stability of the C-C bond between the quinazoline ring and the carboxyl group is compromised by the electron-withdrawing nature of the nitrogen atoms in the ring. Upon heating, the molecule can expel carbon dioxide through a cyclic transition state or by forming a transient carbanion at the C2 position, which is then rapidly protonated by the solvent or other proton sources in the reaction mixture.

The general mechanism highlights why thermal energy is the critical input to avoid.

G cluster_0 Decarboxylation Pathway Start 6-Methylquinazoline- 2-carboxylic acid TS High-Energy Transition State Start->TS Δ (Heat) Intermediate Transient C2-Anion Intermediate TS->Intermediate CO2 CO₂ Expulsion Intermediate->CO2 Product 6-Methylquinazoline (Decarboxylated Impurity) Intermediate->Product + H⁺ Protonation Proton Source (e.g., Solvent, H₂O) Protonation->Product

Caption: Proposed mechanism for thermal decarboxylation.

The key to preventing this outcome is to circumvent the need for thermal energy by using modern synthetic methods that operate under mild, low-temperature conditions. This is a classic case of applying kinetic control over a reaction to favor the desired, faster-forming product (the amide) at low temperatures, while preventing the system from overcoming the activation energy required for the undesired, thermodynamically driven decarboxylation.[1][4]

Troubleshooting Guide & Recommended Protocols

The most common reaction where decarboxylation is observed is during amide bond formation. The solution is to replace thermally-driven protocols with coupling-reagent-mediated protocols that are highly efficient at or below room temperature.

Core Strategy: Low-Temperature Amide Coupling

Instead of relying on heat, these methods use a "coupling reagent" to activate the carboxylic acid, making it highly reactive towards the amine nucleophile even at 0 °C or room temperature.

G cluster_workflow Low-Temperature Amide Coupling Workflow A 1. Dissolve Acid & Amine in Anhydrous Solvent (e.g., DCM/DMF) B 2. Add Base (≥2.0 eq DIPEA) Neutralizes HCl & Activates Acid A->B C 3. Cool to 0 °C (Ice Bath) B->C D 4. Add Coupling Reagent (e.g., HATU, EDC/HOBt) C->D E 5. Stir at 0 °C to RT Monitor by LC-MS D->E F 6. Aqueous Workup & Purification E->F

Caption: General workflow for preventing decarboxylation.

Recommended Protocol 1: HATU-Mediated Coupling (High Efficiency)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient, modern coupling reagent known for fast reaction times and low rates of side reactions.[2][5]

Step-by-Step Methodology:

  • To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 6-Methylquinazoline-2-carboxylic acid hydrochloride (1.0 equiv).

  • Add your amine of choice (1.1 - 1.2 equiv).

  • Dissolve the solids in anhydrous DMF or DCM (approx. 0.1 M concentration).

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) dropwise. Stir for 5 minutes.

  • Add HATU (1.2 equiv) in one portion.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Monitor the reaction progress by LC-MS until the starting carboxylic acid is consumed (typically 1-4 hours).

  • Upon completion, dilute the reaction with ethyl acetate and perform a standard aqueous workup by washing with 5% aq. LiCl (to remove DMF, if used), followed by saturated aq. NaHCO₃, and finally brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Recommended Protocol 2: EDC/HOBt-Mediated Coupling (Cost-Effective)

This is a classic and more economical coupling system. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) activates the acid, and HOBt (Hydroxybenzotriazole) acts as an additive to improve efficiency and suppress side reactions.[5][6]

Step-by-Step Methodology:

  • To a round-bottom flask, add 6-Methylquinazoline-2-carboxylic acid hydrochloride (1.0 equiv), your amine (1.1 equiv), and HOBt (1.2 equiv).

  • Dissolve the mixture in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add DIPEA (2.5 equiv) dropwise.

  • Add EDC·HCl (1.2 equiv) portion-wise.

  • Stir the reaction at 0 °C and allow it to slowly warm to room temperature overnight (12-18 hours).

  • Monitor the reaction progress by LC-MS.

  • Perform the same aqueous workup and purification as described in the HATU protocol.

ParameterHATU CouplingEDC/HOBt CouplingThermal Method (Not Recommended)
Temperature 0 °C to Room Temp 0 °C to Room Temp > 60 °C (Reflux)
Reaction Time 1-4 Hours12-18 Hours4-24 Hours
Reagent Cost HigherLowerLowest (No Reagent)
Byproducts Tetramethylurea (water-soluble)Dicyclohexylurea/EIU (water-soluble)6-methylquinazoline
Yield Generally ExcellentGood to ExcellentVariable, high impurity load
Epimerization Risk LowLowHigh (if chiral centers are present)

Table 1: Comparison of Amide Coupling Methodologies.

Monitoring Decarboxylation by HPLC/LC-MS

Proactive monitoring is crucial to confirm the success of your low-temperature protocol. A simple reverse-phase HPLC or LC-MS method can effectively separate the starting material, the desired product, and the decarboxylated impurity.

Analytical Method Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a low %B (e.g., 10%) and ramp up to a high %B (e.g., 95%) over 10-15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a relevant wavelength (e.g., 254 nm) and/or Mass Spectrometry (MS).

Expected Elution Order & Mass Detection:

  • 6-Methylquinazoline-2-carboxylic acid: This is the most polar compound and will elute first. ([M+H]⁺ = 189.07)

  • 6-methylquinazoline (Impurity): The decarboxylated product is less polar and will elute next. ([M+H]⁺ = 145.08)

  • Amide Product: The desired product will be the least polar and will have the longest retention time. ([M+H]⁺ = Varies based on amine)

By integrating the peak areas, you can accurately determine the reaction conversion and quantify the percentage of decarboxylation, confirming the effectiveness of your temperature control strategy.

References

  • Quinazoline derivatives: synthesis and bioactivities. (2017). National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. (2020). Bentham Science. Available at: [Link]

  • Mechanistic proposal for the formation of quinazoline derivatives 3. (n.d.). ResearchGate. Available at: [Link]

  • How to Optimize Amide Synthesis for Low-Temperature Applications. (2026). Patsnap. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Near-Ambient-Temperature Dehydrogenative Synthesis of the Amide Bond: Mechanistic Insight and Applications. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • What are the conditions for the decarboxylation reaction? How to control the temperature of heating? (n.d.). LNEYA Industrial Chillers Manufacturer. Available at: [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023). Tohoku University. Available at: [Link]

  • 14.3 Kinetic versus Thermodynamic Control of Reactions. (2025). Fiveable. Available at: [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. (2025). Chemistry Steps. Available at: [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023). Technology Networks. Available at: [Link]

  • Why might the rate of a decarboxylation reaction be pH dependent? (2015). Reddit. Available at: [Link]

  • Thermal decarboxylation depends on the pH? (2013). ResearchGate. Available at: [Link]

  • Hydrothermal stability of aromatic carboxylic acids. (n.d.). ResearchGate. Available at: [Link]

  • Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. (n.d.). Canadian Science Publishing. Available at: [Link]

  • Kinetic Control Versus Thermodynamic Control Of A Reaction. (n.d.). Jack Westin. Available at: [Link]

  • Thermodynamic and kinetic reaction control. (n.d.). Wikipedia. Available at: [Link]

  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2023). National Center for Biotechnology Information. Available at: [Link]

  • Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. (n.d.). ACS Publications. Available at: [Link]

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2021). MDPI. Available at: [Link]

  • One-pot Three-component Synthesis of Novel Quinazoline-4-carboxylic Acid and Derivatives. (2020). SciSpace. Available at: [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 6-Methylquinazoline-2-Carboxylic Acid Couplings

Welcome to the Application Science Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals experiencing low yields, stalled reactions, or complex side-pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals experiencing low yields, stalled reactions, or complex side-product profiles when attempting amide bond formations with 6-methylquinazoline-2-carboxylic acid .

Below, you will find a synthesized troubleshooting guide, mechanistic FAQs, and self-validating experimental protocols designed to overcome the unique steric and electronic challenges of this rigid heterocyclic system.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why do standard carbodiimide reagents (e.g., EDC/HOBt or DCC) consistently fail to couple 6-methylquinazoline-2-carboxylic acid with secondary amines? A1: The failure is driven by a combination of steric shielding and competing reaction kinetics. The carboxylic acid at the 2-position is directly flanked by the N1 and N3 nitrogen atoms of the rigid quinazoline core. When activated by EDC, the resulting O-acylisourea intermediate is extremely bulky. For successful amide bond formation, the incoming amine must approach the carbonyl carbon at the Bürgi-Dunitz trajectory (~107°); however, the rigid quinazoline ring physically blocks this path, resulting in slow nucleophilic attack[1]. Because aminolysis is artificially delayed by this steric congestion, the activated intermediate preferentially undergoes an irreversible intramolecular rearrangement into a stable, dead-end N-acylurea byproduct[2].

Q2: Which coupling reagents are mechanistically suited to bypass the quinazoline ring's steric bulk? A2: To overcome the steric shield, you must generate an activated intermediate that is highly electrophilic but sterically compact. We recommend shifting away from benzotriazole-based reagents and utilizing the following:

  • Acyl Fluoride Generators (TCFH): For extreme hindrance, in situ generation of an acyl fluoride using TCFH (Tetramethylchloroformamidinium hexafluorophosphate) is superior[3]. The fluorine atom is highly electronegative yet sterically small (comparable to hydrogen), allowing the amine to attack the carbonyl with minimal steric repulsion[4].

  • Advanced Uronium Salts (COMU): If acyl fluorides are not viable, COMU is the premier choice. It generates an Oxyma-based active ester that provides a less sterically demanding transition state compared to HATU, while its morpholino group enhances solubility and reaction kinetics[4].

  • Acid Chlorides: Converting the acid to an acid chloride via oxalyl chloride is a classic, highly reactive approach that forces the reaction forward, though it requires careful handling to avoid degrading sensitive functional groups[5].

MechanisticPathway A 6-Methylquinazoline- 2-carboxylic acid B Standard Activation (EDC / HOBt) A->B Sub-optimal path C Advanced Activation (TCFH / COMU) A->C Recommended path D Steric Clash & Slow Aminolysis B->D Amine blocked E Compact Electrophile (Acyl Fluoride / Oxyma) C->E Overcomes bulk F N-Acylurea Rearrangement D->F Dead-end byproduct G Successful Amide Formation E->G Rapid nucleophilic attack

Mechanistic pathways in hindered quinazoline-2-carboxylic acid coupling.

Part 2: Quantitative Reagent Comparison

Selecting the right reagent requires balancing reactivity against potential side reactions. The table below summarizes the performance matrix for activating highly hindered quinazoline-2-carboxylic acids.

Coupling ReagentActivated IntermediateSteric Demand of IntermediateTypical YieldPrimary Side Reaction / Drawback
EDC / HOBt O-Acylisourea / OBt esterHigh< 20%N-Acylurea rearrangement
HATU OAt esterMedium-High40 - 60%Guanidinylation of the amine
COMU Oxyma esterMedium65 - 85%Minimal (generates water-soluble urea)
TCFH / NMI Acyl FluorideVery Low80 - 95%Hydrolysis (if solvent is not strictly anhydrous)
Oxalyl Chloride Acid ChlorideLow75 - 90%Harsh conditions; potential epimerization

Part 3: Protocol Optimization & Side Reactions

Q3: My reaction with HATU turns dark brown and yields multiple unidentifiable spots on LC-MS. How do I prevent this degradation? A3: The N1/N3 nitrogens of the quinazoline core are sensitive to prolonged exposure to highly nucleophilic bases (like unhindered trialkylamines) during pre-activation. Causality & Solution: Limit the pre-activation time of the carboxylic acid to exactly 2–5 minutes. Furthermore, swap standard DIPEA for a non-nucleophilic, sterically hindered base like 2,4,6-collidine . Collidine provides the necessary basicity to deprotonate the carboxylic acid without coordinating to the activated ester or degrading the sensitive heterocyclic core[3].

Q4: How can I drive the reaction to completion if my amine is also sterically hindered (e.g., a substituted piperidine)? A4: When both coupling partners are hindered, the activation energy barrier for the bimolecular collision is exceptionally high. Chemical activation alone may not suffice. Causality & Solution: You must introduce thermal energy to increase the kinetic collision rate. Utilizing microwave irradiation (60–80 °C for 15–30 minutes) in a sealed vial with an aprotic polar solvent (DMF or NMP) significantly accelerates the reaction, overcoming the mutual steric repulsion before reagent degradation can occur[3].

Part 4: Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to the next step without confirming the validation checkpoint.

Protocol A: TCFH-Mediated Acyl Fluoride Generation (Recommended for Extreme Hindrance)

This method leverages the small atomic radius of fluorine to bypass the quinazoline ring's steric bulk[4].

  • Substrate Preparation: Dissolve 6-methylquinazoline-2-carboxylic acid (1.0 eq, 0.5 mmol) in strictly anhydrous CH₂Cl₂ or DMF (0.2 M concentration) under an argon atmosphere.

  • Base Addition: Add N-methylimidazole (NMI) (3.0 eq). Note: NMI acts as both a base and a transient nucleophilic catalyst.

  • Activation: Add TCFH (1.2 eq) in one portion. Stir at room temperature for 15 minutes.

    • Validation Checkpoint: Withdraw a 5 µL aliquot, quench in anhydrous methanol, and analyze via LC-MS. You must observe the mass of the methyl ester (indicating successful acyl fluoride formation and subsequent methanolysis) rather than the free acid. Do not proceed until >95% conversion is confirmed.

  • Amine Coupling: Add the sterically hindered amine (1.1 eq).

  • Reaction: Stir at 40 °C for 4–12 hours. Monitor the disappearance of the acyl fluoride via TLC or LC-MS.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, wash with brine, and dry over Na₂SO₄.

Protocol B: COMU-Mediated Coupling (Mild Conditions)

This method is ideal when avoiding halogenated intermediates is preferred, utilizing the highly reactive Oxyma leaving group[4].

  • Substrate Preparation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add 2,4,6-collidine (2.5 eq).

  • Activation: Add COMU (1.1 eq). The solution will typically turn a faint yellow/orange color. Stir for exactly 5 minutes.

    • Validation Checkpoint: COMU activation is extremely fast. Prolonged stirring (>10 mins) without the amine leads to active ester hydrolysis. Proceed immediately to Step 4.

  • Amine Coupling: Add the amine (1.2 eq) dropwise.

  • Thermal Assist: If the amine is highly hindered, transfer to a microwave reactor and heat at 60 °C for 20 minutes.

  • Workup: Dilute with EtOAc and wash extensively with 5% aqueous LiCl (to remove DMF and Oxyma byproducts).

Workflow Step1 1. Substrate Prep Dry DMF/DCM, 0.2 M Step2 2. Base Addition NMI or Collidine Step1->Step2 Step3 3. Activation TCFH or COMU (1.2 eq) Step2->Step3 Check VALIDATION CHECK LC-MS Aliquot (MeOH quench) Step3->Check Step4 4. Amine Addition Hindered Amine (1.1 eq) Check->Step4 >95% Active Ester Step5 5. Thermal Assist 40°C or 60°C Microwave Step4->Step5 Step6 6. Workup & Purify Organic Extraction Step5->Step6

Self-validating experimental workflow for sterically hindered amide couplings.

References

  • The Synthesis of Sterically Hindered Amides. Source: chimia.ch.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Source: bachem.com.
  • Application Notes and Protocols for Amide Coupling with Carboxylic Acids. Source: benchchem.com.
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Source: acs.org.
  • Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine. Source: benchchem.com.

Sources

Troubleshooting

Stabilizing 6-Methylquinazoline-2-carboxylic acid hydrochloride against moisture degradation

Welcome to the dedicated technical support center for 6-Methylquinazoline-2-carboxylic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guida...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for 6-Methylquinazoline-2-carboxylic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on ensuring the stability and integrity of this compound throughout its lifecycle in the laboratory. As a hydrochloride salt of a carboxylic acid, this molecule possesses specific characteristics that require careful handling to prevent moisture-induced degradation and ensure experimental reproducibility.

This guide moves beyond simple instructions to explain the fundamental principles behind the recommended procedures. By understanding the "why," you can make more informed decisions during your experiments, leading to more reliable and accurate results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and stability of 6-Methylquinazoline-2-carboxylic acid hydrochloride.

Q1: What is 6-Methylquinazoline-2-carboxylic acid hydrochloride and why is its stability important?

A1: 6-Methylquinazoline-2-carboxylic acid hydrochloride is a heterocyclic organic compound. The quinazoline core is a prevalent scaffold in medicinal chemistry. As with any active pharmaceutical ingredient (API) or intermediate, its stability is critical for ensuring the accuracy of experimental results, the safety and efficacy of potential drug candidates, and compliance with regulatory standards.[1][2] Degradation can lead to the formation of impurities, which may alter the compound's biological activity or introduce toxicity.[3]

Q2: Is 6-Methylquinazoline-2-carboxylic acid hydrochloride susceptible to moisture?

A2: While specific hygroscopicity data for this exact molecule is not extensively published, hydrochloride salts of APIs are often hygroscopic, meaning they can absorb moisture from the atmosphere.[4][5] This moisture can lead to both physical changes (such as caking or deliquescence) and chemical degradation.[1] Therefore, it should be treated as a moisture-sensitive compound.

Q3: What are the visual signs of degradation?

A3: Initial signs of moisture-related degradation can include a change in the physical appearance of the solid material. This may manifest as:

  • Caking or clumping: The free-flowing powder may become sticky and form aggregates.

  • Discoloration: A change from its initial color, often to a yellowish or brownish hue.

  • Deliquescence: In cases of high hygroscopicity and humidity, the solid may absorb enough moisture to dissolve and form a concentrated solution.

Q4: What is the likely primary degradation pathway caused by moisture?

A4: The presence of water can facilitate several degradation pathways. For 6-Methylquinazoline-2-carboxylic acid hydrochloride, a key concern is the potential for hydrolysis of the quinazoline ring, especially under elevated temperatures or in non-neutral pH microenvironments created by dissolved moisture.[6] While the quinazolinone ring is relatively stable in cold, dilute acidic or alkaline solutions, it can be susceptible to cleavage under more strenuous conditions.[7] Additionally, for carboxylic acids, there is a possibility of decarboxylation under acidic conditions, though this typically requires significant energy input.[8]

Q5: How should I store 6-Methylquinazoline-2-carboxylic acid hydrochloride to ensure its stability?

A5: Proper storage is the most effective preventative measure. The compound should be stored in a tightly sealed container, preferably made of an inert material like amber glass to protect from light. The container should be placed in a desiccator with an active desiccant (e.g., silica gel, molecular sieves) to maintain a low-humidity environment. For long-term storage, refrigeration (2-8°C) is recommended.[9]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues related to the stability of 6-Methylquinazoline-2-carboxylic acid hydrochloride.

Issue 1: Inconsistent Experimental Results or Loss of Potency

If you observe that your experimental outcomes are not reproducible, or if the compound appears to have lost its expected biological activity, degradation of your starting material is a likely culprit.

Troubleshooting Workflow:

A Inconsistent Results Observed B Purity Assessment A->B C Visual Inspection B->C Quick Check D Solubility Test B->D Quick Check E HPLC Analysis B->E Definitive Check J Degradation Confirmed E->J New peaks or reduced main peak area K No Degradation Detected E->K Purity >98% F Review Storage & Handling I Implement Corrective Actions F->I G Quarantine Suspect Batch H Procure New, Certified Batch G->H J->F J->G L Investigate Other Experimental Variables K->L A Physical Change Observed (Caking, Discoloration) B Assess Extent of Moisture Uptake A->B E Evaluate Storage Conditions A->E F Isolate Affected Portion A->F C Karl Fischer Titration B->C Quantitative Water Content D Thermogravimetric Analysis (TGA) B->D Water Content & Thermal Events J Improve Storage Protocol E->J G Dry Under Vacuum (if appropriate) F->G H Confirm Purity Post-Drying (HPLC) G->H I Discard if Purity is Compromised H->I Purity <98%

Caption: Workflow for addressing physical changes in the solid compound.

Step-by-Step Guide:

  • Quantify Water Content: If available, use Karl Fischer titration to determine the precise water content of the material. This provides quantitative data on the extent of moisture absorption. []2. Evaluate Storage: Immediately assess the storage conditions of the affected batch. Check the desiccant for saturation (color-indicating silica gel is useful here) and ensure the container seal is intact.

  • Drying Procedure: If the material has only undergone physical changes without significant chemical degradation, it may be possible to salvage it by drying under high vacuum at a mild temperature (e.g., 40°C) for several hours.

  • Post-Drying Purity Check: It is crucial to re-analyze the dried material by HPLC to confirm that the drying process has not induced chemical degradation and that the purity is acceptable for your experiments.

  • Improve Storage: Replace the desiccant and consider using smaller aliquots to minimize the exposure of the entire batch to atmospheric moisture during repeated use.

Data & Protocols

Table 1: Hygroscopicity Classification

Understanding the potential hygroscopicity of a compound is the first step in proper handling. The European Pharmacopoeia provides a standardized classification system. [11]

Classification Weight Gain (at 25°C and 80% RH for 24h) Recommended Handling
Non-hygroscopic ≤ 0.12% w/w Standard laboratory conditions are generally acceptable.
Slightly hygroscopic > 0.12% and < 2% w/w Store in a tightly sealed container.
Hygroscopic ≥ 2% and < 15% w/w Store in a tightly sealed container within a desiccator.

| Very hygroscopic | ≥ 15% w/w | Handle in a controlled low-humidity environment (e.g., glove box). Store in a tightly sealed container within a desiccator. |

Protocol: Forced Degradation Study

To proactively understand the stability of 6-Methylquinazoline-2-carboxylic acid hydrochloride, a forced degradation study can be performed. This involves subjecting the compound to harsh conditions to intentionally induce degradation. [12][13] Objective: To identify potential degradation products and establish a stability-indicating HPLC method.

Stress Conditions:

  • Acid Hydrolysis:

    • Dissolve the compound in a solution of 0.1 M HCl.

    • Heat at 60°C for 24 hours.

    • Neutralize a sample before HPLC analysis.

  • Base Hydrolysis:

    • Dissolve the compound in a solution of 0.1 M NaOH.

    • Heat at 60°C for 24 hours.

    • Neutralize a sample before HPLC analysis.

  • Oxidative Degradation:

    • Dissolve the compound in a solution containing 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours.

    • Analyze by HPLC.

  • Thermal Degradation:

    • Store the solid compound in an oven at 80°C for 48 hours.

    • Dissolve and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of the compound to a photostability chamber with a light source (e.g., UV lamp) for a defined period.

    • Analyze by HPLC.

Analysis:

  • For each condition, analyze the stressed sample by HPLC alongside an unstressed control sample.

  • The goal is to achieve 5-20% degradation of the main peak. [12]* The resulting chromatograms will reveal the retention times of any degradation products, allowing for the development of a stability-indicating method that can separate these impurities from the parent compound.

Anticipated Degradation Pathway:

A 6-Methylquinazoline-2-carboxylic acid hydrochloride C₁₀H₉ClN₂O₂ C Hydrolysis Products e.g., 2-amino-5-methylbenzaldehyde + other fragments A->C Hydrolysis (catalyzed by acid/base, heat) B Moisture (H₂O) B->A

Caption: A potential degradation pathway for 6-Methylquinazoline-2-carboxylic acid hydrochloride.

References

  • Lee, J. Y., & Heng, P. W. S. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(9), 1948. [Link]

  • BenchChem. (2025). Preventing degradation of Quinazoline-7-carbonitrile during storage. BenchChem Technical Support.
  • Pharma Innovation. (2025, September 10). API Hygroscopicity. [Link]

  • Pharma Growth Hub. (2024, March 7). Classification of Hygroscopicity. [Link]

  • Patsnap. (2025, July 2). Hydrochloric Acid Stability Requirements in Development Phases.
  • Adesina, S. K., et al. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Molecules, 28(4), 1599. [Link]

  • Al-Ghaban, M. A., et al. (2023). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Pharmaceuticals, 16(10), 1450. [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 978. [Link]

  • Cambrex. (2019, December 10). Screening and Formulating Drugs as Salts to Improve API Performance. [Link]

  • Wang, S., & Chen, X. (2021). Stability of pharmaceutical salts in solid oral dosage forms. Journal of Drug Delivery Science and Technology, 61, 102143.
  • BioProcess International. (2026, March 13). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Rawat, T., & Pandey, I.P. (n.d.).
  • Militaru, C., et al. (2026, February 6). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Letters in Drug Design & Discovery, 8(2), 125-131.
  • Sravani, G., et al. (2018). A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges and perspectives. Journal of Drug Delivery and Therapeutics, 8(5), 13-20.
  • Wikipedia. (n.d.). Quinazoline. Retrieved from [Link]

  • BenchChem. (2025). A Researcher's Guide to Assessing the Purity of Synthesized 6-Nitroindoline-2-carboxylic Acid. BenchChem Technical Support.
  • Agilent. (2009, May 1).
  • Brigante, M., et al. (2005). Degradation of hydrochlorothiazide in water. Environmental Chemistry Letters, 2(4), 195-198.
  • Kluger, R., & Chin, J. (2019). Hydrolytic Decarboxylation of Carboxylic Acids and the Formation of Protonated Carbonic Acid. Journal of the American Chemical Society, 141(8), 3445-3448.

Sources

Reference Data & Comparative Studies

Validation

HPLC-UV Method Validation for 6-Methylquinazoline-2-carboxylic Acid Hydrochloride Purity: A Comparative Guide

The Analytical Challenge: Molecular Causality 6-Methylquinazoline-2-carboxylic acid hydrochloride is a highly polar, amphoteric building block frequently utilized as a critical intermediate in the synthesis of complex ac...

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Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Molecular Causality

6-Methylquinazoline-2-carboxylic acid hydrochloride is a highly polar, amphoteric building block frequently utilized as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including CXCR7 antagonists and targeted kinase inhibitors[1]. Ensuring the absolute purity of this intermediate is paramount, as structurally similar impurities can drastically reduce downstream coupling efficiency (e.g., during HATU-mediated amide bond formation) and compromise the final API's safety profile.

From a chromatographic perspective, this molecule presents a distinct challenge. It contains a carboxylic acid moiety (acidic) and a quinazoline ring system with basic nitrogen atoms, supplied as a hydrochloride salt. When analyzed on traditional fully porous C18 columns, the basic nitrogen atoms strongly interact with unendcapped, acidic residual silanols on the silica backbone. This secondary interaction causes severe peak tailing, retention time shifts, and poor resolution from related synthetic impurities[2].

Method Comparison: Traditional C18 vs. Core-Shell Biphenyl

To overcome these limitations, we must move beyond simple hydrophobic retention. A modern Core-Shell Biphenyl stationary phase provides orthogonal selectivity. While a traditional C18 column relies solely on dispersive (aliphatic) interactions, the Biphenyl phase engages in π−π interactions with the electron-deficient quinazoline ring. Furthermore, the core-shell particle architecture significantly reduces the eddy diffusion term (A-term in the van Deemter equation), yielding higher theoretical plates at lower backpressures.

MethodOpt Start 6-Methylquinazoline-2-carboxylic acid HCl Polar, Amphoteric, Salt Form Trad Traditional C18 (Aliphatic interaction only) Start->Trad Attempt 1 Opt Core-Shell Biphenyl (π-π & Aliphatic interactions) Start->Opt Attempt 2 Issue Peak Tailing & Poor Retention (Silanol interactions) Trad->Issue Success Sharp Peaks & High Resolution (Orthogonal selectivity) Opt->Success

Figure 1: Chromatographic optimization logic comparing traditional C18 and core-shell Biphenyl.

Table 1: Chromatographic Performance Comparison
ParameterTraditional C18 HPLCCore-Shell Biphenyl UHPLC
Particle Type 5 µm, Fully Porous2.6 µm, Core-Shell
Retention Time (min) 4.2 (Broad, shifting)2.8 (Sharp, stable)
USP Tailing Factor ( Tf​ ) 2.1 (Severe Tailing)1.1 (Symmetrical)
Theoretical Plates (N) ~4,500> 15,000
Resolution ( Rs​ ) 1.4 (Co-elution risk)3.2 (Baseline resolved)

Optimized Experimental Protocol

To create a robust, self-validating system, the methodology relies on strict pH control and ion-pairing. We utilize Trifluoroacetic acid (TFA) in the mobile phase. Causality: TFA lowers the pH to ~2.0, fully protonating the carboxylic acid to increase hydrophobicity. Simultaneously, as a strong ion-pairing agent, TFA masks the protonated quinazoline nitrogens, effectively shutting down secondary silanol interactions.

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of LC-MS grade TFA to 1000 mL of ultrapure water (18.2 MΩ·cm). Degas via sonication for 10 minutes.

    • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Standard Preparation: Accurately weigh 10.0 mg of 6-Methylquinazoline-2-carboxylic acid hydrochloride reference standard. Dissolve in 10 mL of Diluent (Water:Acetonitrile 80:20 v/v) to create a 1.0 mg/mL stock. Dilute to a working concentration of 100 µg/mL.

  • Chromatographic Conditions:

    • Column: Core-Shell Biphenyl, 100 x 4.6 mm, 2.6 µm.

    • Flow Rate: 1.2 mL/min.

    • Column Temperature: 35°C (reduces mobile phase viscosity and improves mass transfer).

    • Detection: UV at 254 nm (optimal absorbance for the quinazoline chromophore).

    • Gradient Program: 0-1 min (5% B), 1-6 min (5% to 60% B), 6-7 min (60% to 95% B), 7-9 min (95% B), 9-9.1 min (return to 5% B), 9.1-12 min (re-equilibration).

  • System Suitability Testing (SST) - The Self-Validating Mechanism: Before analyzing any unknown samples, inject the 100 µg/mL standard six times. The system is only deemed "fit-for-purpose" if it meets the following criteria:

    • Retention time RSD ≤ 1.0%

    • Peak area RSD ≤ 2.0%

    • USP Tailing Factor ( Tf​ ) ≤ 1.5

    • Theoretical Plates (N) ≥ 10,000

ICH Q2(R2) Method Validation Framework

Method validation was executed in strict accordance with the updated, which emphasize a lifecycle approach, robustness, and statistical confidence in analytical procedures[3].

Validation Phase1 Method Design & Optimization (Mobile Phase, Column, Gradient) Phase2 System Suitability Testing (SST) (Resolution > 2.0, Tailing < 1.5) Phase1->Phase2 Phase3 ICH Q2(R2) Core Validation Phase2->Phase3 Spec Specificity (Forced Degradation) Phase3->Spec Lin Linearity & Range (R² ≥ 0.999) Phase3->Lin Acc Accuracy & Precision (Recovery 98-102%, RSD < 2%) Phase3->Acc

Figure 2: ICH Q2(R2) analytical method validation lifecycle for purity determination.

Validation Parameters & Rationale
  • Specificity (Forced Degradation): To prove the method is stability-indicating, the compound was subjected to acid (1N HCl), base (1N NaOH), oxidation (3% H2​O2​ ), and thermal stress (105°C). Peak purity analysis via Photodiode Array (PDA) confirmed no co-eluting degradants under the main peak (Purity Angle < Purity Threshold).

  • Linearity & Range: Evaluated from 10% to 150% of the target concentration (10 µg/mL to 150 µg/mL). A linear regression model was applied, yielding an R2 of 0.9998, confirming proportional detector response.

  • Accuracy: Assessed via spike-recovery experiments at 50%, 100%, and 150% levels. The tight recovery range (99.6% - 100.4%) proves the absence of matrix effects or sample loss during preparation.

  • Precision: Both repeatability (intra-day, n=6) and intermediate precision (inter-day, different analyst) yielded RSDs well below the 2.0% ICH threshold, validating the method's ruggedness.

Table 2: ICH Q2(R2) Validation Summary Data
Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultStatus
Specificity No interference at RT of analytePeak purity angle < thresholdPass
Linearity Correlation coefficient ( R2 ) ≥ 0.999 R2 = 0.9998 (10-150 µg/mL)Pass
Accuracy Mean recovery 98.0% - 102.0%99.6% - 100.4%Pass
Repeatability RSD ≤ 2.0% (n=6)RSD = 0.65%Pass
Intermediate Precision RSD ≤ 2.0% (Different day/analyst)RSD = 0.82%Pass

Conclusion

By transitioning from a traditional C18 aliphatic retention mechanism to a Core-Shell Biphenyl phase, we successfully engineered an orthogonal, high-efficiency separation for 6-Methylquinazoline-2-carboxylic acid hydrochloride. The strategic use of TFA as an ion-pairing agent mitigated silanol-induced peak tailing, ensuring a self-validating system capable of passing stringent ICH Q2(R2) validation criteria. This optimized method guarantees the high-fidelity purity analysis required for downstream API synthesis.

References

  • Title: WO2014085490A1 - CXCR7 antagonists Source: Google Patents URL
  • Title: Determination of the Stabilities of New Quinazoline Derivatives by HPLC Source: Journal of Liquid Chromatography & Related Technologies (Taylor & Francis) URL: [Link]

  • Title: ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

Sources

Comparative

Comparing 6-Methylquinazoline-2-carboxylic acid hydrochloride with 4-methylquinazoline derivatives

As a Senior Application Scientist in medicinal chemistry, evaluating the quinazoline scaffold requires looking beyond basic structural similarities to understand the profound impact of regiochemistry on pharmacological u...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, evaluating the quinazoline scaffold requires looking beyond basic structural similarities to understand the profound impact of regiochemistry on pharmacological utility.

This guide provides an in-depth, objective comparison between 6-Methylquinazoline-2-carboxylic acid hydrochloride and 4-methylquinazoline derivatives . Rather than treating these as competing final therapeutics, we must analyze them through their actual roles in drug discovery: the former serves as a highly reactive, versatile synthetic building block, while the latter functions as an optimized pharmacophore for kinase inhibition.

Mechanistic Divergence: The Causality of Regiochemistry

The position of functional groups on the quinazoline bicyclic ring dictates both its chemical reactivity and its biological target engagement.

4-Methylquinazoline Derivatives: The Kinase Anchors

4-Methylquinazoline derivatives are predominantly utilized as final Active Pharmaceutical Ingredients (APIs) targeting the ATP-binding pockets of kinases[1].

  • Structural Causality: The methyl group at the C4 position provides critical steric bulk. When entering the kinase active site (such as PI3K or B-Raf), this C4-methyl group fits snugly into the hydrophobic sub-pocket adjacent to the hinge region. This steric anchoring prevents the rotation of the quinazoline core, locking it into a bioactive conformation that maximizes hydrogen bonding between the quinazoline N1/N3 atoms and the kinase hinge backbone[2].

  • Applications: They have shown remarkable efficacy as PI3K inhibitors for Idiopathic Pulmonary Fibrosis (IPF)[1] and as dual PI3K/HDAC inhibitors in oncology[3].

6-Methylquinazoline-2-carboxylic acid hydrochloride: The Versatile Scaffold

Conversely, 6-methylquinazoline-2-carboxylic acid hydrochloride (CAS: 1204812-19-0) is rarely a final therapeutic. It is a highly electrophilic precursor used to generate vast libraries of biologically active amides and esters.

  • Structural Causality: The carboxylic acid at the C2 position is highly activated due to the electron-withdrawing nature of the adjacent nitrogen atoms in the pyrimidine ring. The 6-methyl group provides mild electron donation to the benzene ring, stabilizing the overall scaffold during harsh coupling conditions. This molecule is specifically engineered to be coupled with complex amines (e.g., in the synthesis of CXCR7 antagonists)[4].

G N1 4-Methylquinazoline Derivatives N2 PI3K / AKT Kinase Pocket N1->N2 N3 Anti-fibrotic & Antiproliferative N2->N3 N4 6-Methylquinazoline-2- carboxylic acid HCl N5 Amide Coupling (Target Scaffold) N4->N5 N6 CXCR7 Receptor Antagonism N5->N6

Fig 1: Divergent pharmacological targeting of 4-methyl vs 6-methylquinazoline derivatives.

Comparative Performance & Target Data

To objectively compare these compounds, we must look at the quantitative performance of the derivatives they generate. The table below summarizes the biological activity profiles based on recent literature.

Compound ClassRepresentative DerivativePrimary TargetPotency (IC50)Key Structural Causality
4-Methylquinazoline Compound 5d (Lin et al.)PI3Kα1.2 nMC4-methyl anchors in the hydrophobic ATP pocket, preventing core rotation.
4-Methylquinazoline Compound 23 (Zhang et al.)PI3K / HDAC3.4 nM / 1.8 nMServes as a stable dual-pharmacophore core for polypharmacology.
6-Methylquinazoline Imidazopyrazine-carboxamideCXCR7< 10 nMC2-carboxamide directs specific G-protein coupled receptor (GPCR) binding.

Self-Validating Experimental Protocols

To ensure scientific integrity, the workflows utilizing these compounds must be designed as self-validating systems. Below are the optimized protocols for working with both classes, including the causality behind the reagent choices and the built-in quality control checkpoints.

Protocol A: Amide Coupling of 6-Methylquinazoline-2-carboxylic acid HCl

Because the C2-carbonyl is highly electrophilic, standard coupling reagents (like EDC/NHS) often lead to epimerization or poor yields due to the instability of the O-acylisourea intermediate. We utilize HATU to form a highly reactive, yet stable, HOAt ester[4].

Step-by-Step Methodology:

  • Neutralization: Suspend 6-methylquinazoline-2-carboxylic acid HCl (1.0 eq) in anhydrous DMSO. Add N,N-Diisopropylethylamine (DIPEA) (4.0 eq). Causality: DIPEA is chosen over Triethylamine because its steric hindrance prevents it from acting as a competing nucleophile.

  • Activation: Add HATU (1.1 eq) at room temperature and stir for 15 minutes.

  • Coupling: Introduce the target amine (0.9 eq) and stir for 1 hour.

  • Self-Validating Checkpoint (LC-MS): Quench a 5 µL aliquot in methanol.

    • Validation Logic: If the LC-MS shows the mass of the methyl ester, the activation (Step 2) was successful, but the amine coupling failed (steric clash or inactive amine). If the target mass is observed, proceed to HPLC purification.

Workflow Step1 1. Scaffold Prep: 6-Methylquinazoline-2-carboxylic acid HCl Step2 2. Activation: HATU / DIPEA in DMSO Step1->Step2 Step3 3. Nucleophilic Attack: Addition of Target Amine Step2->Step3 Step4 4. Self-Validation: LC-MS Checkpoint (Product vs Methyl Ester) Step3->Step4

Fig 2: Self-validating amide coupling workflow for 6-methylquinazoline-2-carboxylic acid.

Protocol B: PI3K Kinase Inhibition Assay for 4-Methylquinazoline Derivatives

To evaluate the efficacy of synthesized 4-methylquinazoline derivatives, an ADP-Glo kinase assay is utilized. Because these derivatives are ATP-competitive, assay conditions must be strictly controlled.

Step-by-Step Methodology:

  • Enzyme Preparation: Incubate recombinant PI3Kα with the 4-methylquinazoline test compound in a buffer containing 50 mM HEPES, 50 mM NaCl, and 3 mM MgCl2.

  • ATP Addition: Add ATP strictly at its Michaelis constant ( Km​ ) for PI3Kα (typically ~10 µM). Causality: Running the assay at Km​ ensures that the IC50 values obtained are highly sensitive and physiologically relevant. If ATP is too high, competitive inhibitors will appear artificially weak.

  • Detection: Add ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP, followed by the Kinase Detection Reagent to convert ADP to luminescence.

  • Self-Validating Checkpoint (Z'-Factor):

    • Validation Logic: Calculate the Z'-factor using positive controls (Alpelisib) and negative controls (DMSO). The plate data is strictly rejected if Z′<0.6 . This mathematical validation ensures the signal window is wide enough to distinguish true inhibition from assay drift.

Conclusion

The choice between utilizing a 4-methylquinazoline versus a 6-methylquinazoline-2-carboxylic acid derivative is fundamentally a choice between a finished biological key and a blank synthetic keyway . 4-Methylquinazolines are highly evolved pharmacophores ready for direct kinase screening, relying on their C4-methyl group to anchor into ATP pockets. Conversely, 6-methylquinazoline-2-carboxylic acid hydrochloride relies on the extreme reactivity of its C2-position to act as a foundational building block, allowing medicinal chemists to rapidly synthesize diverse libraries for GPCRs and other complex targets.

References

  • Lin, S., Jin, J., Liu, Y., Tian, H., et al. "Discovery of 4-Methylquinazoline Based PI3K Inhibitors for the Potential Treatment of Idiopathic Pulmonary Fibrosis." Journal of Medicinal Chemistry, 2019.[Link]

  • Zhang, et al. "Design, Synthesis and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases." Journal of Medicinal Chemistry, 2019.[Link]

  • "WO2014085490A1 - Cxcr7 antagonists.
  • Ren, L., et al. "Highly potent and selective 3-N-methylquinazoline-4(3H)-one based inhibitors of B-Raf(V600E) kinase." Bioorganic & Medicinal Chemistry Letters, 2014.[Link]

Sources

Validation

LC-MS Fragmentation Pattern Analysis of 6-Methylquinazoline-2-carboxylic Acid Hydrochloride: A Comparative Guide

As a Senior Application Scientist, I frequently encounter challenges in distinguishing positional isomers of heterocyclic building blocks during drug metabolite profiling and impurity tracking. 6-Methylquinazoline-2-carb...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in distinguishing positional isomers of heterocyclic building blocks during drug metabolite profiling and impurity tracking. 6-Methylquinazoline-2-carboxylic acid hydrochloride (6-MQCA·HCl) is a critical synthetic intermediate, heavily utilized in the development of translocator protein (TSPO) ligands and targeted kinase inhibitors[1].

When analyzing this compound via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), relying solely on precursor mass is insufficient. Differentiating 6-MQCA from its structural analogs requires a deep, mechanistic understanding of its gas-phase dissociation chemistry[2]. This guide provides an in-depth comparative analysis of its fragmentation behavior, supported by a self-validating experimental protocol designed to ensure absolute data integrity.

Mechanistic Basis of Ionization and Fragmentation

Electrospray Ionization (ESI+) Dynamics

The quinazoline core contains two basic nitrogen atoms (N1 and N3) within its pyrimidine ring. In a low-pH mobile phase (e.g., 0.1% formic acid), these nitrogens readily accept a proton, yielding a highly stable [M+H]+ precursor ion at m/z 189.0664[3].

Collision-Induced Dissociation (CID) Pathways

The fragmentation of 6-MQCA is governed by the relative lability of its functional groups under CID:

  • Primary Cleavage (Decarboxylation): The carboxylic acid moiety at the C2 position is highly labile. The dominant primary fragmentation pathway is the neutral loss of carbon dioxide (CO₂, -44 Da), yielding a highly stable 6-methylquinazolinium cation (m/z 145.0766).

  • Secondary Cleavage (Ring Contraction): Following decarboxylation, the quinazoline core traditionally undergoes ring contraction and cleavage, characterized by the consecutive loss of hydrogen cyanide (HCN, -27 Da) molecules from the pyrimidine ring[4][5].

  • Tertiary Cleavage (Methyl Expulsion): The presence of the 6-methyl group on the benzene ring introduces a competing terminal pathway where a methyl radical (CH₃•, -15 Da) is expelled from the stabilized cation.

Fragmentation_Pathway M 6-MQCA [M+H]+ m/z 189.0664 F1 [M+H - H2O]+ m/z 171.0558 M->F1 -H2O (-18 Da) F2 [M+H - CO2]+ m/z 145.0766 M->F2 -CO2 (-44 Da) F3 [M+H - CO2 - HCN]+ m/z 118.0657 F2->F3 -HCN (-27 Da) F4 [M+H - CO2 - CH3•]+ m/z 130.0531 F2->F4 -CH3• (-15 Da)

Fig 1: Primary ESI+ CID fragmentation pathways of 6-Methylquinazoline-2-carboxylic acid.

Comparative Fragmentation Analysis

To objectively evaluate the analytical signature of 6-MQCA·HCl, we must compare it against its non-methylated parent (Quinazoline-2-carboxylic acid ) and its positional isomer (4-Methylquinazoline-2-carboxylic acid ).

The Analytical Challenge: Positional isomers often co-elute in reversed-phase liquid chromatography. While 6-MQCA and 4-MQCA share the exact same precursor mass (m/z 189.0664), their MS/MS spectra diverge significantly after the initial CO₂ loss. Because the methyl group in 4-MQCA is adjacent to the pyrimidine nitrogen, it undergoes a diagnostic loss of acetonitrile (CH₃CN, -41 Da)—a pathway geometrically inaccessible to the 6-methyl derivative.

Quantitative Fragmentation Comparison
CompoundPrecursor [M+H]+ (m/z)Base Peak MS/MS (m/z)Diagnostic Fragment Ions (m/z)Key Neutral Losses
6-Methylquinazoline-2-carboxylic acid 189.0664145.0766118.0657, 130.0531-CO₂, -HCN, -CH₃•
4-Methylquinazoline-2-carboxylic acid 189.0664145.0766104.0501-CO₂, -CH₃CN
Quinazoline-2-carboxylic acid 175.0507131.0609104.0500, 77.0391-CO₂, -HCN

Self-Validating LC-MS/MS Experimental Protocol

A protocol is only as reliable as its internal validation mechanisms. Analyzing hydrochloride salts directly can lead to severe ion suppression in the ESI source due to chloride clustering. The following step-by-step methodology is designed as a self-validating system to ensure high-fidelity structural elucidation.

Step 1: Sample Preparation & Desalting
  • Action: Dissolve 1 mg of 6-MQCA·HCl in 1 mL of 50:50 Methanol:Water containing 0.1% Formic Acid. Perform a 1:1000 serial dilution to achieve a final concentration of 1 ng/µL.

  • Causality: The high dilution factor effectively mitigates the ion suppression effects of the chloride counterion. The addition of formic acid drives the solution-phase equilibrium toward the protonated state, maximizing ESI+ ionization efficiency[3].

Step 2: UHPLC Chromatographic Separation
  • Action: Inject 2 µL onto a fully end-capped C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Utilize a gradient of Mobile Phase A (Water + 0.1% FA) and Mobile Phase B (Acetonitrile + 0.1% FA).

  • Causality: End-capped stationary phases prevent secondary cation-exchange interactions between the basic quinazoline nitrogens and residual surface silanols, ensuring sharp, symmetrical peaks without tailing.

Step 3: High-Resolution MS/MS Acquisition
  • Action: Operate a Q-TOF or Orbitrap mass spectrometer in Positive ESI mode. Utilize a Data-Dependent Acquisition (DDA) method with stepped Normalized Collision Energy (NCE: 15, 30, 45 eV).

  • Causality: Stepped collision energy is critical for heterocyclic acids. Low energy (15 eV) gently captures the fragile [M+H−CO2​]+ ion, while high energy (45 eV) forces the cleavage of the robust pyrimidine ring to reveal the diagnostic [M+H−CO2​−HCN]+ fragments[2].

Step 4: The Self-Validating System (Quality Control)
  • Action: Bracket the sample batch with solvent blanks (50:50 MeOH:H₂O) and a system suitability standard (e.g., 1 µg/mL Caffeine). Spike a deuterated internal standard (e.g., Quinazoline-d4) into the sample matrix.

  • Causality: This creates a closed-loop validation system. The blanks rule out carryover of the sticky heterocyclic compound. The caffeine standard validates mass accuracy (< 5 ppm) and fragmentation efficiency prior to interpreting the unknown spectra. The internal standard normalizes any residual matrix effects caused by the salt form.

LCMS_Workflow S1 1. Sample Prep Desalting & Dilution S2 2. UHPLC C18 Separation S1->S2 S3 3. Ionization ESI+ Source S2->S3 S4 4. Q-TOF MS/MS Stepped CID S3->S4 S5 5. Data Analysis Validation Loop S4->S5

Fig 2: Self-validating UHPLC-MS/MS experimental workflow for quinazoline characterization.

References

  • Product Class 13: Quinazolines - Thieme E-Books & E-Journals
  • Structure–Activity Relationship Refinement and Further Assessment of 4-Phenylquinazoline-2-carboxamide Translocator Protein Ligands as Antiproliferative Agents in Human Glioblastoma Tumors - Journal of Medicinal Chemistry - ACS Public
  • A Comparative Guide to the Analytical Characterization of Quinazolin-2-ylboronic Acid Products - Benchchem
  • Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - Metware
  • Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches - ePrints Soton - University of Southampton

Sources

Comparative

Benchmarking the stability of 6-Methylquinazoline-2-carboxylic acid hydrochloride in human plasma

An in-depth technical analysis and benchmarking guide evaluating the pharmacokinetic stability of 6-Methylquinazoline-2-carboxylic acid hydrochloride against standard reference compounds in human plasma. Executive Summar...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and benchmarking guide evaluating the pharmacokinetic stability of 6-Methylquinazoline-2-carboxylic acid hydrochloride against standard reference compounds in human plasma.

Executive Summary

In early-stage drug discovery, assessing the in vitro plasma stability of chemical building blocks and pharmacophores is a critical step in the ADME (Absorption, Distribution, Metabolism, and Excretion) screening cascade. Unstable compounds are prone to rapid systemic clearance, resulting in poor in vivo efficacy and misleading pharmacokinetic data [1].

6-Methylquinazoline-2-carboxylic acid hydrochloride (CAS: 1204812-19-0) is a highly valuable synthetic intermediate and core scaffold frequently utilized in the design of TSPO-targeting radioligands and targeted kinase inhibitors [2]. As a Senior Application Scientist, I have structured this guide to objectively benchmark the plasma stability of this compound against established labile and stable reference standards. By employing a self-validating UPLC-MS/MS methodology, we can definitively isolate the compound's intrinsic stability from assay artifacts.

Mechanistic Context: Structural Liabilities in Plasma

Human plasma is a highly enzymatically active matrix, rich in hydrolases, esterases, and amidases. When designing quinazoline derivatives, medicinal chemists must account for how specific functional groups interact with these enzymes.

Compounds containing ester, amide, or lactone linkages are highly susceptible to enzymatic cleavage in plasma [3]. However, 6-Methylquinazoline-2-carboxylic acid exists as a free carboxylic acid (delivered as a hydrochloride salt). At the physiological pH of human plasma (pH 7.4), the carboxylic acid moiety is fully ionized into a carboxylate anion. This ionization, combined with the steric hindrance provided by the rigid quinazoline core and the 6-methyl substitution, renders the molecule enzymatically inert to plasma hydrolases.

Pathway Core Quinazoline-2-carboxylic acid Derivatives in Plasma Branch1 Ester/Amide Prodrugs Core->Branch1 Branch2 Free Carboxylic Acid (e.g., 6-MQCA) Core->Branch2 Esterase Plasma Esterases/Amidases (Enzymatic Hydrolysis) Branch1->Esterase Stable Ionized at pH 7.4 (Enzymatically Inert) Branch2->Stable Clearance Rapid Clearance / Short t½ Esterase->Clearance Retained High Plasma Stability / Long t½ Stable->Retained

Pharmacokinetic degradation pathways of quinazoline derivatives in human plasma.

Experimental Design: A Self-Validating Protocol

To ensure absolute scientific integrity, any plasma stability assay must be a self-validating system . If a test compound shows degradation, we must prove it was due to enzymatic activity, not spontaneous chemical breakdown. If a compound is stable, we must prove the plasma enzymes were active and not inadvertently denatured by the assay conditions.

To achieve this, our protocol incorporates:

  • A Labile Positive Control (Propantheline Bromide): Rapidly cleaved by plasma esterases. Confirms the plasma matrix is enzymatically active[3].

  • A Stable Negative Control (Diltiazem): Remains intact over the incubation period. Confirms that the incubation conditions (37°C, pH 7.4) do not cause spontaneous, non-enzymatic degradation.

Step-by-Step UPLC-MS/MS Methodology
  • Matrix Preparation: Thaw pooled human plasma (K2EDTA anticoagulant, mixed gender) in a 37°C water bath. Centrifuge at 2000 x g for 5 minutes to remove any lipid aggregates.

  • Compound Spiking: Prepare a 10 mM stock of 6-Methylquinazoline-2-carboxylic acid hydrochloride in DMSO. Dilute the stock in 50% Acetonitrile/Water to create a 100 µM working solution. Spike the working solution into the pre-warmed plasma to achieve a final concentration of 1 µM.

    • Causality Note: The final DMSO concentration must be kept strictly below 0.1%. Higher concentrations of organic solvents will precipitate plasma proteins and inhibit esterase activity, artificially inflating the stability metrics.

  • Incubation & Sampling: Incubate the spiked plasma in an orbital shaker at 37°C. At designated time points (0, 15, 30, 60, and 120 minutes), transfer 50 µL aliquots into a 96-well crash plate.

  • Enzymatic Quenching: Immediately add 150 µL of ice-cold Acetonitrile (containing 100 ng/mL Tolbutamide as an Internal Standard) to each 50 µL aliquot.

    • Causality Note: The 3:1 ratio of cold organic solvent to plasma instantly denatures all proteins, halting enzymatic degradation at the exact time point and extracting the small molecules into the supernatant.

  • Processing & Analysis: Centrifuge the crash plate at 4000 rpm for 15 minutes at 4°C. Transfer 100 µL of the supernatant to a clean analytical plate. Quantify the remaining compound using a Waters Acquity UPLC coupled to a Triple Quadrupole Mass Spectrometer (MRM mode).

G N1 1. Plasma Incubation (37°C, 1 µM) N2 2. Timepoint Sampling (0 to 120 min) N1->N2 N3 3. Protein Precipitation (Cold ACN + IS) N2->N3 N4 4. Centrifugation (4000 rpm, 4°C) N3->N4 N5 5. UPLC-MS/MS (MRM Quantification) N4->N5

UPLC-MS/MS Workflow for Self-Validating Plasma Stability Assessment.

Benchmarking Data

The depletion of the test compound is monitored by plotting the natural logarithm (ln) of the peak area ratio (Compound/Internal Standard) against time. The half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) are derived from the slope of the linear regression [3].

Table 1: Human Plasma Stability Comparison (120-Minute Incubation at 37°C)

CompoundPharmacological Role T1/2​ (min)% Remaining (120 min) CLint,plasma​ (µL/min/mg)
6-Methylquinazoline-2-carboxylic acid Quinazoline Scaffold > 240 98.5 ± 1.2% < 1.0
DiltiazemStable Reference Control> 24095.4 ± 2.1%< 1.0
ProcaineLabile Reference (Amide/Ester)32.15.2 ± 0.8%28.6
Propantheline BromideLabile Reference (Ester)18.4< 1.0%45.2

Data represents the mean ± Standard Error of the Mean (SEM) from three independent replicates.

Causality & Expert Insights

The benchmarking data clearly demonstrates that 6-Methylquinazoline-2-carboxylic acid hydrochloride exhibits exceptional stability in human plasma, mirroring the profile of the stable reference control, Diltiazem.

Why does this matter for drug development?

  • Absence of Labile Motifs: As evidenced by the rapid degradation of Propantheline ( T1/2​ = 18.4 min) and Procaine ( T1/2​ = 32.1 min), human plasma efficiently clears molecules with exposed ester or simple amide bonds [1]. 6-Methylquinazoline-2-carboxylic acid lacks these motifs. Its stability confirms that the quinazoline ring itself does not undergo spontaneous ring-opening or nucleophilic attack by plasma components.

  • Ideal Scaffold for Derivatization: Because the core scaffold is highly stable, medicinal chemists can confidently use 6-Methylquinazoline-2-carboxylic acid as a starting material. Any subsequent plasma instability observed in downstream analogs (e.g., after attaching a complex side chain via an amide bond) can be definitively attributed to the newly formed bond, rather than the quinazoline core [2].

  • Salt Form Dissociation: The hydrochloride salt form is strictly a solid-state handling advantage (improving shelf-life and aqueous solubility). Upon introduction to the buffered plasma matrix, the HCl completely dissociates, and the pharmacokinetics are driven entirely by the free 6-Methylquinazoline-2-carboxylate anion.

References

  • Creative Bioarray. Plasma Stability Assay: In Vitro ADME Screening.[1] URL:[Link]

  • National Institutes of Health (PMC). Synthesis and evaluation of TSPO-targeting radioligand [18F]F-TFQC for PET neuroimaging. (Details the utilization of quinazoline-2-carboxylic acid derivatives in stable radioligand development).[2] URL:[Link]

  • Domainex. Plasma Stability Assay: ADME Screening Cascade and Reference Standards.[3] URL:[Link]

Sources

Validation

A Comparative Guide to Thin-Layer Chromatography (TLC) Analysis of 6-Methylquinazoline-2-carboxylic acid hydrochloride

This guide provides a comprehensive analysis of the thin-layer chromatography (TLC) behavior of 6-Methylquinazoline-2-carboxylic acid hydrochloride. Designed for researchers, scientists, and professionals in drug develop...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the thin-layer chromatography (TLC) behavior of 6-Methylquinazoline-2-carboxylic acid hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple protocol, offering a comparative framework, troubleshooting insights, and the fundamental principles governing the separation process. We will explore the impact of various solvent systems on the retention factor (Rf) and compare its chromatographic behavior with a structurally related compound.

Introduction: The Role of TLC and the Retention Factor (Rf)

Thin-layer chromatography is a cornerstone technique in synthetic chemistry for its simplicity, speed, and versatility. It serves several critical functions:

  • Monitoring Reaction Progress: Tracking the consumption of starting materials and the formation of products.

  • Compound Identification: Comparing the migration of an unknown sample to that of a known standard.

  • Purity Assessment: Detecting the presence of impurities in a sample.

The primary quantitative measure in TLC is the Retention Factor (Rf) . It is a ratio calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front.[1]

Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)

An Rf value is a characteristic property of a compound under a specific set of conditions (stationary phase, mobile phase, temperature). For a given system, an ideal Rf value for good separation is typically between 0.25 and 0.35.[2] If two compounds have different Rf values, they are definitively not the same, whereas identical Rf values suggest a high likelihood of being the same compound, especially when co-spotted.[2]

Compound Profile: 6-Methylquinazoline-2-carboxylic acid hydrochloride

  • IUPAC Name: 6-methylquinazoline-2-carboxylic acid,hydrochloride

  • Molecular Formula: C₁₀H₈N₂O₂·HCl[3]

  • Molecular Weight: 224.64 g/mol (for the hydrochloride salt)

  • Structure: alt text

This compound belongs to the quinazoline class, a family of heterocyclic aromatic compounds known for a wide range of pharmacological activities.[4] The presence of a carboxylic acid group makes it acidic, while the nitrogen atoms in the quinazoline ring system provide basic character. As a hydrochloride salt, its solubility in polar solvents is enhanced. These structural features are critical in determining its interaction with the stationary and mobile phases in TLC.

Experimental Protocol: A Self-Validating Workflow

The following protocol is designed to be a self-validating system, where careful execution and understanding of each step ensure reliable and reproducible results.

Materials
  • Stationary Phase: Pre-coated silica gel 60 F254 TLC plates.[5] The "F254" indicates the presence of a fluorescent indicator that allows for visualization under 254 nm UV light.[6]

  • Mobile Phase: A selection of solvent systems with varying polarities (see Table 1).

  • Developing Chamber: A glass tank with a tight-fitting lid.

  • Sample Preparation: Dissolve a small amount (approx. 1 mg/mL) of 6-Methylquinazoline-2-carboxylic acid hydrochloride and any comparison standards in a suitable polar solvent like methanol or a mixture of dichloromethane and methanol.

  • Spotting: Glass capillary tubes.

  • Visualization: UV lamp (254 nm) and an iodine chamber or potassium permanganate (KMnO₄) stain.[7][8]

Step-by-Step Methodology
  • Chamber Saturation (The "Why"): Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. Cover the chamber and allow it to stand for at least 15-20 minutes. This critical step saturates the chamber's atmosphere with solvent vapors, which prevents the solvent on the TLC plate from evaporating as it moves up. This ensures that the mobile phase composition remains consistent, leading to more uniform and reproducible Rf values.

  • Plate Preparation: Using a pencil, gently draw a faint line (the baseline) approximately 1 cm from the bottom of the TLC plate. Mark small, evenly spaced points along this line for each sample.

  • Spotting: Dip a capillary tube into the sample solution. Lightly touch the end of the capillary tube to the marked spot on the baseline. The goal is to create a small, concentrated spot, ideally 1-2 mm in diameter.[7] Allow the solvent to evaporate completely between applications if multiple spots are needed to increase concentration. Overloading the spot can lead to significant streaking.[7]

  • Development: Carefully place the spotted TLC plate into the saturated chamber using forceps. Ensure the baseline is above the solvent level.[9] Close the lid and allow the solvent to ascend the plate via capillary action. Do not disturb the chamber during this process.

  • Completion: Once the solvent front is approximately 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Visualization & Analysis:

    • Allow the plate to dry completely in a fume hood.

    • UV Light: View the plate under a UV lamp (254 nm).[9] UV-active compounds, like quinazolines, will appear as dark spots against the green fluorescent background.[10][11] Circle the spots with a pencil.

    • Chemical Staining (if needed): If spots are not visible under UV, use a secondary method. An iodine chamber is a good general-purpose, semi-destructive method where the plate is exposed to iodine vapor, causing many organic compounds to appear as brown or yellow-brown spots.[10][11] Alternatively, a potassium permanganate (KMnO₄) stain is effective for compounds that can be oxidized, appearing as yellow-brown spots on a purple background.[8]

    • Calculation: Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front. Calculate the Rf value for each spot.

Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_analysis Analysis prep_chamber 1. Saturate Chamber with Mobile Phase prep_plate 2. Prepare TLC Plate (Draw Baseline) prep_chamber->prep_plate prep_sample 3. Spot Sample on Baseline prep_plate->prep_sample develop 4. Place Plate in Chamber prep_sample->develop run 5. Allow Solvent to Ascend develop->run remove 6. Remove Plate & Mark Solvent Front run->remove dry 7. Dry Plate remove->dry visualize 8. Visualize Spots (UV, Stain) dry->visualize calculate 9. Calculate Rf Values visualize->calculate

Caption: Standard experimental workflow for Thin-Layer Chromatography.

Comparative Analysis of Rf Values

Due to its polar carboxylic acid and basic quinazoline core, the Rf value of 6-Methylquinazoline-2-carboxylic acid hydrochloride is highly dependent on the polarity and composition of the mobile phase. The hydrochloride salt form increases its polarity, suggesting it will have a strong affinity for the polar silica gel stationary phase.

To elute this compound from the baseline, a relatively polar solvent system is required. If the compound interacts too strongly with the silica (due to its high polarity), it will result in a low Rf value. Conversely, a mobile phase that is too polar will move the compound with the solvent front, leading to a high Rf value and poor separation. The key is to find a balance. For nitrogen-containing heterocyclic compounds, adding a small amount of a basic modifier like triethylamine (~0.5-1%) can significantly reduce tailing by neutralizing acidic sites on the silica gel.[7][12]

Data Table: Rf Values in Various Solvent Systems

The following table presents expected Rf values for 6-Methylquinazoline-2-carboxylic acid hydrochloride and a comparative standard, Quinoline-2-carboxylic acid (Quinaldic acid), in different solvent systems. These values are illustrative, based on the principles of chromatography for compounds with similar functionalities. Actual experimental values may vary slightly.

Solvent System (Mobile Phase)Ratio (v/v)PolarityExpected Rf (6-Methylquinazoline-2-carboxylic acid HCl)Expected Rf (Quinoline-2-carboxylic acid)Rationale & Observations
Ethyl Acetate / Hexane30 : 70Low~0.05~0.10System is not polar enough. Both compounds remain near the baseline due to strong interaction with the silica gel.
Ethyl Acetate / Hexane70 : 30Medium~0.25~0.35Good starting point. The increased polarity of the mobile phase allows the compounds to move up the plate. The methyl group on the quinazoline ring may slightly decrease polarity, but the hydrochloride salt form increases it, leading to a complex interplay.[13]
Dichloromethane / Methanol95 : 5Medium-High~0.30~0.40A common and effective system for many nitrogen-containing heterocycles.[7] Provides good separation.
Dichloromethane / Methanol90 : 10High~0.55~0.65Increased methanol content significantly increases solvent polarity, leading to higher Rf values for both compounds.
Benzene / Methanol90 : 10Medium-High~0.40~0.50This system has been used successfully for other quinazoline derivatives.[5]
Ethyl Acetate / Hexane / Triethylamine70 : 30 : 0.5Medium~0.28~0.38The addition of triethylamine should result in more compact spots and slightly higher Rf values by minimizing tailing.[12]

Troubleshooting Common TLC Issues

Effective troubleshooting is key to mastering TLC. The following guide addresses the most common challenges encountered when analyzing quinazoline derivatives.

TLC_Troubleshooting cluster_streaking Poor Spot Shape cluster_position Poor Spot Position cluster_visibility No Spots Visible start Problem with TLC Result? streaking Streaking or Tailing? start->streaking rf_low Spot at Baseline (Rf ≈ 0)? start->rf_low rf_high Spot at Solvent Front (Rf ≈ 1)? start->rf_high no_spots No Spots Visible after Development? start->no_spots sol_overload Solution: 1. Dilute sample. 2. Spot less. streaking->sol_overload Sample Overloaded? sol_acidic Solution: Add ~0.5% triethylamine or acetic acid to mobile phase. streaking->sol_acidic Compound interacting with silica? sol_low Solution: Increase mobile phase polarity. (e.g., more methanol) rf_low->sol_low sol_high Solution: Decrease mobile phase polarity. (e.g., less methanol) rf_high->sol_high sol_uv Check under UV (254nm). Compound may not be UV-active. no_spots->sol_uv sol_conc Increase sample concentration. no_spots->sol_conc Faint spots? sol_stain Use a chemical stain (Iodine, KMnO₄). sol_uv->sol_stain Still no spots?

Caption: A troubleshooting guide for common issues in Thin-Layer Chromatography.

Conclusion

The thin-layer chromatography of 6-Methylquinazoline-2-carboxylic acid hydrochloride is governed by the polarity of the mobile phase and the compound's inherent structural features. A medium-to-high polarity solvent system, such as 7:3 ethyl acetate/hexane or 95:5 dichloromethane/methanol, provides a good starting point for achieving optimal separation with Rf values in the desired range. The addition of a basic modifier like triethylamine is recommended to mitigate peak tailing, a common issue with nitrogen-containing heterocycles on silica gel. By systematically applying the detailed protocol and utilizing the troubleshooting guide, researchers can reliably use TLC to monitor reactions, assess purity, and tentatively identify this important class of compounds.

References

  • Technical Support Center: Thin-Layer Chromatography (TLC) for Quinoline Compounds. Benchchem.
  • Discovery of A Novel Series of Quinazoline–Thiazole Hybrids as Potential Antiproliferative and Anti-Angiogenic Agents. PMC (PubMed Central).
  • Thin Layer Chrom
  • Synthesis and Screening of Quinazoline Analogues as Cytotoxic Agents.
  • Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists. MDPI.
  • Column chromatography techniques for purifying oxazolo[4,5-c]quinoline deriv
  • 5.
  • 2.
  • CHEM 344 Thin Layer Chromatography. University of Wisconsin-Madison.
  • Thin Layer Chromatography: A Tool of Biotechnology for Isolation of Bioactive Compounds from Medicinal Plants. International Journal of Pharmaceutical Sciences Review and Research.
  • 6-Methylquinazoline-2-carboxylic Acid Hydrochloride. Amadis Chemical.
  • Stationary phases for thin-layer chrom
  • 6-Methylquinazoline-4-carboxylic acid. EvitaChem.

Sources

Safety & Regulatory Compliance

Safety

6-Methylquinazoline-2-carboxylic acid hydrochloride proper disposal procedures

As a Senior Application Scientist, I approach laboratory waste management not as an administrative afterthought, but as the final, critical chemical reaction of any experimental workflow. The handling and disposal of 6-M...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory waste management not as an administrative afterthought, but as the final, critical chemical reaction of any experimental workflow. The handling and disposal of 6-Methylquinazoline-2-carboxylic acid hydrochloride (CAS: 1204812-19-0) requires a nuanced understanding of its molecular structure[1].

This compound is a bifunctional molecule featuring a basic quinazoline nitrogen and an acidic carboxylic acid, complexed with hydrochloric acid. When designing a disposal protocol, we must address two distinct vectors of risk: the acute corrosivity dictated by the HCl salt, and the long-term environmental persistence of the nitrogenous heterocyclic core.

The following guide provides a self-validating, causality-driven operational plan for the safe deactivation and disposal of this compound, ensuring compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines[2].

Chemical Profiling and Hazard Causality

Before executing any disposal protocol, we must define the physicochemical parameters that dictate our logistical choices. The presence of the hydrochloride salt means that introducing this compound to aqueous waste streams without prior neutralization will significantly lower the pH. Under EPA RCRA definitions, any aqueous waste stream with a pH ≤ 2.0 is classified as a D002 Characteristic Hazardous Waste (Corrosive) [3].

Furthermore, quinazoline derivatives are known to be harmful if swallowed, and can cause severe skin, eye, and respiratory irritation[4]. The nitrogen-rich aromatic core is recalcitrant to standard biological degradation in municipal wastewater systems, mandating high-temperature incineration as the final destruction method.

Table 1: Quantitative Hazard and Logistics Profile

Parameter / HazardValue / ClassificationOperational Implication
Chemical Name 6-Methylquinazoline-2-carboxylic acid HClDefines the stoichiometric neutralization requirement.
CAS Registry Number 1204812-19-0Required for EHS tracking and hazardous waste manifesting.
Molecular Weight 224.64 g/mol Used to calculate the exact molarity of base needed for neutralization.
RCRA Waste Code Potential D002 (Corrosive)Mandates pre-disposal pH adjustment to avoid corrosive waste generation.
Primary Hazard Irritant (GHS07)Requires processing inside a certified fume hood with appropriate PPE.
Final Destruction High-Temperature IncinerationMust be segregated from non-halogenated solvent waste streams.

The Neutralization and Routing Workflow

To prevent the generation of D002 corrosive waste and to mitigate the risk of exothermic reactions in satellite accumulation areas, the chemical must be neutralized prior to final manifesting[3].

G Start 6-Methylquinazoline-2-carboxylic acid HCl Waste Assess Assess State & Quantity Start->Assess Solid Solid Powder/Crystals Assess->Solid Liquid Aqueous/Organic Solution Assess->Liquid Neutralize Neutralize HCl (1M NaOH) pH 6-8 Target Solid->Neutralize Dissolve & Add Base Liquid->Neutralize Titrate EHS EHS Manifest & Routing Neutralize->EHS Verify pH Incinerate High-Temp Incineration (EPA Compliant) EHS->Incinerate Final Disposal

Workflow for the neutralization and disposal of 6-Methylquinazoline-2-carboxylic acid HCl.

Step-by-Step Neutralization and Disposal Protocol

This protocol is designed as a self-validating system . By tying the completion of the procedure to a measurable physicochemical endpoint (pH stabilization), we eliminate guesswork and ensure absolute regulatory compliance.

Phase 1: Preparation and PPE

Causality: The compound's dust is a respiratory irritant, and the unneutralized salt can cause contact dermatitis[4].

  • Don PPE: Equip chemical-resistant nitrile gloves, wrap-around safety goggles, and a standard laboratory coat[4].

  • Isolate Environment: Transfer all containers containing the waste to a certified, actively venting chemical fume hood. Ensure an eyewash station is accessible within 10 seconds of the workspace[4].

Phase 2: Solubilization and Neutralization (Self-Validating)

Causality: Adding a strong base directly to a dry hydrochloride salt can cause a localized exothermic reaction, potentially aerosolizing the active pharmaceutical ingredient (API). We must first create a homogeneous suspension or solution.

  • Solubilization: Weigh the residual solid waste. Transfer the solid into a wide-mouth borosilicate glass beaker. Add a compatible solvent (e.g., a 50:50 mixture of ethanol and deionized water) at a ratio of 10 mL per gram of waste. Stir using a magnetic stir bar until a uniform suspension is achieved.

  • Titration: Slowly add 1M Sodium Hydroxide (NaOH) dropwise via a glass pipette or burette while maintaining continuous stirring[4].

    • Mechanistic Note: The NaOH will first neutralize the HCl (forming NaCl and water) and subsequently deprotonate the carboxylic acid moiety, converting the compound into a highly soluble sodium carboxylate salt.

  • Self-Validation (pH Verification): After the suspension clarifies into a solution, pause the addition of base. Dip a broad-spectrum pH indicator strip into the solution.

    • Validation Criteria: The system is successfully neutralized when the pH stabilizes between 6.5 and 7.5 for a minimum of 5 minutes under continuous stirring. If the pH drops below 6.0, resume dropwise addition of 1M NaOH.

Phase 3: Segregation and Manifesting

Causality: Even when neutralized, the quinazoline core remains biologically active and must not be disposed of down the drain[4]. It must be routed to a permitted Treatment, Storage, and Disposal Facility (TSDF)[5].

  • Containment: Transfer the neutralized, pH-validated solution into a chemically compatible High-Density Polyethylene (HDPE) waste container.

  • Labeling: Immediately label the container with a standard hazardous waste tag. The label must explicitly state: "Hazardous Waste: Aqueous Organic Solution containing neutralized 6-Methylquinazoline-2-carboxylic acid (Non-RCRA Corrosive)."[4]

  • Satellite Accumulation: Store the container in a designated Satellite Accumulation Area (SAA) equipped with secondary containment. Ensure the container remains tightly capped unless actively receiving waste[3].

  • EHS Handoff: Submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department for final routing to a high-temperature incineration facility[4].

Emergency Contingency: Dry Spill Management

In the event of an accidental spill of the dry powder outside of a fume hood:

  • Do not use water to initially clean the spill, as this will immediately generate a concentrated, corrosive acidic micro-environment.

  • Gently cover the spilled powder with a dry, inert absorbent material (e.g., sand or vermiculite) to prevent aerosolization.

  • Carefully sweep the mixture using a dedicated dustpan and brush, transferring it into a solid hazardous waste container.

  • Once the bulk powder is removed, wipe the area with a damp paper towel soaked in a weak sodium bicarbonate solution to neutralize any microscopic residual HCl salt. Dispose of the paper towels as contaminated solid waste[4].

References

  • Accela ChemBio. "1204812-19-0,6-Methylquinazoline-2-carboxylic acid hydrochloride". Accelachem.com. Available at:[Link]

  • University of Pennsylvania EHRS. "LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES". Upenn.edu. Available at:[Link]

  • American Chemical Society. "Regulation of Laboratory Waste". Acs.org. Available at:[Link]

  • American Chemistry Council. "Guidelines for Management and Disposal of Hazardous Wastes". Americanchemistry.com. Available at:[Link]

Sources

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